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  • Product: 2-Isopropyl-1-methyl-1H-imidazole
  • CAS: 22509-02-0

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 2-Isopropyl-1-methyl-1H-imidazole

Abstract This technical guide provides a comprehensive and in-depth overview of a primary synthesis pathway for 2-Isopropyl-1-methyl-1H-imidazole, a heterocyclic compound of significant interest in pharmaceutical and mat...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive and in-depth overview of a primary synthesis pathway for 2-Isopropyl-1-methyl-1H-imidazole, a heterocyclic compound of significant interest in pharmaceutical and materials science research. The synthesis is presented as a two-step process, commencing with the formation of the 2-isopropylimidazole core via the Debus-Radziszewski reaction, followed by N-methylation to yield the final product. This document is intended for an audience of researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and data presentation to facilitate the replication and understanding of this synthetic route.

Introduction: The Significance of 2-Isopropyl-1-methyl-1H-imidazole

Substituted imidazoles are a cornerstone of modern medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The unique electronic and steric properties of the imidazole ring allow it to act as a versatile scaffold in drug design. The target molecule of this guide, 2-Isopropyl-1-methyl-1H-imidazole, combines the steric bulk of an isopropyl group at the 2-position with a methyl group at the N1-position. This specific substitution pattern can influence the molecule's binding affinity to biological targets and its overall pharmacokinetic profile. 2-Isopropyl-1H-imidazole, the precursor to our target molecule, is a valuable building block in the synthesis of pharmaceuticals, particularly antifungal agents, and also finds application as a ligand in catalysis and as a corrosion inhibitor.[1] The N-methylation of the imidazole ring is a common strategy to modulate the compound's polarity, basicity, and metabolic stability.

This guide will provide a detailed, practical pathway for the synthesis of 2-Isopropyl-1-methyl-1H-imidazole, empowering researchers to produce this valuable compound for their own investigations.

Overall Synthesis Strategy

The synthesis of 2-Isopropyl-1-methyl-1H-imidazole is most effectively approached as a two-stage process. This strategy allows for the controlled construction of the substituted imidazole core, followed by the specific alkylation of the ring nitrogen.

Stage 1: Debus-Radziszewski Imidazole Synthesis of 2-Isopropyl-1H-imidazole. This classic multicomponent reaction efficiently constructs the imidazole ring from readily available starting materials: a 1,2-dicarbonyl compound (glyoxal), an aldehyde (isobutyraldehyde), and an ammonia source.[2][3]

Stage 2: N-Methylation of 2-Isopropyl-1H-imidazole. The second stage involves the selective methylation of the N1-position of the imidazole ring using a suitable methylating agent in the presence of a base.

The overall synthetic workflow is depicted below:

Synthesis_Workflow cluster_0 Stage 1: Imidazole Ring Formation cluster_1 Stage 2: N-Methylation Glyoxal Glyoxal Reactants Glyoxal->Reactants Isobutyraldehyde Isobutyraldehyde Isobutyraldehyde->Reactants Ammonia Ammonia Ammonia->Reactants Reaction1 Debus-Radziszewski Reaction Reactants->Reaction1 Intermediate 2-Isopropyl-1H-imidazole Reaction1->Intermediate Reaction2 N-Methylation Intermediate->Reaction2 Intermediate Product MethylIodide Methyl Iodide Reagents2 MethylIodide->Reagents2 Base Base (e.g., NaOH) Base->Reagents2 Reagents2->Reaction2 FinalProduct 2-Isopropyl-1-methyl-1H-imidazole Reaction2->FinalProduct

Figure 1: Overall synthetic workflow for 2-Isopropyl-1-methyl-1H-imidazole.

Experimental Protocols

Stage 1: Synthesis of 2-Isopropyl-1H-imidazole

This procedure is adapted from the principles of the Debus-Radziszewski imidazole synthesis.[2][3]

Reaction Scheme:

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles (approx.)
Glyoxal (40% in H₂O)58.0414.5 g (10 mL)0.1
Isobutyraldehyde72.117.21 g (9.0 mL)0.1
Ammonium Hydroxide (28% NH₃)35.0434 mL0.5
Methanol32.0450 mL-

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine glyoxal (10 mL, 40% in H₂O) and isobutyraldehyde (9.0 mL).

  • Solvent Addition: Add 50 mL of methanol to the mixture to ensure homogeneity.

  • Addition of Ammonia: While stirring vigorously, slowly add ammonium hydroxide (34 mL, 28% NH₃) to the reaction mixture. The addition should be done cautiously as the reaction can be exothermic.

  • Reaction: Heat the mixture to a gentle reflux (approximately 70-80 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and add 100 mL of water and 100 mL of ethyl acetate.

  • Extraction: Shake the funnel vigorously and allow the layers to separate. Collect the organic layer. Extract the aqueous layer twice more with 50 mL portions of ethyl acetate.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2-isopropyl-1H-imidazole.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene or water) or by column chromatography on silica gel.

Expected Outcome: 2-Isopropyl-1H-imidazole is a white to off-white crystalline solid.[1]

Stage 2: Synthesis of 2-Isopropyl-1-methyl-1H-imidazole

This protocol details the N-methylation of the previously synthesized 2-isopropyl-1H-imidazole.[4][5][6]

Reaction Scheme:

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles (approx.)
2-Isopropyl-1H-imidazole110.165.51 g0.05
Sodium Hydroxide40.002.2 g0.055
Methyl Iodide141.947.8 g (3.4 mL)0.055
Ethanol46.07100 mL-

Procedure:

  • Dissolution: In a 250 mL round-bottom flask, dissolve 5.51 g of 2-isopropyl-1H-imidazole in 100 mL of ethanol with magnetic stirring.

  • Deprotonation: To the stirring solution, add 2.2 g of sodium hydroxide pellets. Continue stirring until the sodium hydroxide has completely dissolved.

  • Methylation: Carefully add 3.4 mL of methyl iodide to the flask. Stir the resulting mixture at room temperature for 3-5 hours. Monitor the reaction progress by TLC.

  • Work-up and Quenching: After the reaction is complete, transfer the mixture to a separatory funnel. Add an equal volume of water to the funnel.

  • Extraction: Extract the aqueous mixture three times with 50 mL portions of diethyl ether or ethyl acetate.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-Isopropyl-1-methyl-1H-imidazole.

  • Purification: The crude product can be purified by vacuum distillation or by column chromatography on silica gel to obtain the pure product.

Mechanistic Insights

A deeper understanding of the underlying reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues.

Debus-Radziszewski Reaction Mechanism

The Debus-Radziszewski reaction is a multi-component reaction, and its exact mechanism can be complex. However, a plausible pathway involves the following key steps:

  • Diimine Formation: Glyoxal reacts with two equivalents of ammonia to form a diimine intermediate.

  • Condensation with Aldehyde: The diimine then condenses with isobutyraldehyde.

  • Cyclization and Dehydration: An intramolecular cyclization followed by dehydration leads to the formation of the aromatic imidazole ring.

Debus_Radziszewski_Mechanism Reactants Glyoxal + 2 NH₃ Diimine Diimine Intermediate Reactants->Diimine Condensation Condensation Condensation Product Diimine->Condensation + Aldehyde Aldehyde Isobutyraldehyde Cyclization Cyclized Intermediate Condensation->Cyclization Intramolecular Cyclization Product 2-Isopropyl-1H-imidazole Cyclization->Product - H₂O (Dehydration)

Figure 2: Simplified mechanism of the Debus-Radziszewski reaction.

N-Methylation Mechanism

The N-methylation of 2-isopropyl-1H-imidazole proceeds via a standard nucleophilic substitution (SN2) mechanism.

  • Deprotonation: The base (sodium hydroxide) deprotonates the imidazole ring at the N1 position, forming a resonance-stabilized imidazolide anion. This anion is a potent nucleophile.

  • Nucleophilic Attack: The imidazolide anion then attacks the electrophilic methyl group of methyl iodide in an SN2 fashion, displacing the iodide ion and forming the N-methylated product.

N_Methylation_Mechanism Imidazole 2-Isopropyl-1H-imidazole Imidazolide Imidazolide Anion Imidazole->Imidazolide + Base (- H₂O) Base NaOH TransitionState SN2 Transition State Imidazolide->TransitionState + Methyl Iodide MethylIodide Methyl Iodide Product 2-Isopropyl-1-methyl-1H-imidazole TransitionState->Product Byproduct NaI + H₂O TransitionState->Byproduct

Figure 3: Mechanism of the N-methylation of 2-isopropyl-1H-imidazole.

Characterization Data (Predicted)

¹H NMR (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.0d1HImidazole C4-H
~6.8d1HImidazole C5-H
~3.6s3HN-CH₃
~3.1septet1HIsopropyl CH
~1.3d6HIsopropyl (CH₃)₂

¹³C NMR (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~155Imidazole C2
~127Imidazole C4
~120Imidazole C5
~33N-CH₃
~28Isopropyl CH
~22Isopropyl CH₃

IR (KBr, cm⁻¹):

Frequency (cm⁻¹)Vibrational Mode
3100-3000Aromatic C-H stretch
2970-2850Aliphatic C-H stretch
~1500, ~1450Imidazole ring C=C and C=N stretching

Conclusion

This technical guide has outlined a robust and reliable two-step synthesis pathway for 2-Isopropyl-1-methyl-1H-imidazole. By following the detailed experimental protocols and understanding the underlying chemical principles, researchers in the fields of medicinal chemistry, drug development, and materials science can confidently produce this valuable compound for their studies. The provided structural and mechanistic insights further empower the user to adapt and optimize these procedures as needed for their specific applications.

References

  • ResearchGate. (2023). How to prepare n-methylimidazole in lab. and what are tools and chemical materials for this preparation? [Online forum post]. Retrieved from [Link]

  • Scribd. (n.d.). Debus-Radziszewski Imidazole Synthesis. Retrieved from [Link]

  • Wikipedia. (2023). Debus–Radziszewski imidazole synthesis. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Isopropylimidazole (CAS 36947-68-9). Retrieved from [Link]

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Exploratory

Physicochemical properties of 2-Isopropyl-1-methyl-1H-imidazole

An In-Depth Technical Guide to the Physicochemical Properties of 2-Isopropyl-1-methyl-1H-imidazole Introduction: Contextualizing a Versatile Heterocycle In the landscape of medicinal chemistry and materials science, subs...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-Isopropyl-1-methyl-1H-imidazole

Introduction: Contextualizing a Versatile Heterocycle

In the landscape of medicinal chemistry and materials science, substituted imidazoles represent a cornerstone of molecular design. Their unique electronic properties, capacity for hydrogen bonding, and coordinative capabilities make them privileged scaffolds in drug discovery and catalysis.[1][2] This guide focuses on a specific, yet under-characterized derivative: 2-Isopropyl-1-methyl-1H-imidazole (CAS: 22509-02-0).[3] While its direct applications are still emerging, its structural motifs—a sterically influential isopropyl group at the C2 position and a methylation at N1 preventing tautomerization—suggest significant potential as a synthetic building block.[1][4]

The successful integration of any novel compound into a development pipeline hinges on a thorough understanding of its fundamental physicochemical properties. These parameters, including lipophilicity (logP), acidity (pKa), and solubility, govern a molecule's behavior in both synthetic and biological environments, dictating everything from reaction kinetics to pharmacokinetic profiles.

Given the current scarcity of published experimental data for 2-Isopropyl-1-methyl-1H-imidazole, this whitepaper adopts a dual approach. First, we will establish a robust, predicted physicochemical profile by drawing on data from structurally related analogs. This predictive analysis is grounded in established principles of physical organic chemistry. Second, we will provide detailed, field-proven experimental protocols for the empirical determination of these critical properties. This serves as a practical guide for researchers seeking to validate the predicted values and generate a definitive characterization of the molecule.

Molecular Structure and Core Identifiers

A precise understanding of a molecule's identity is the foundation of all subsequent analysis. The structural features of 2-Isopropyl-1-methyl-1H-imidazole are key to interpreting its chemical behavior. The N1-methylation locks the tautomeric form, while the C2-isopropyl group introduces steric bulk and electron-donating character directly adjacent to the key nitrogen atoms.

Caption: Chemical structure of 2-Isopropyl-1-methyl-1H-imidazole.

Table 1: Core Chemical Identifiers

Parameter Value Reference
IUPAC Name 1-methyl-2-(propan-2-yl)-1H-imidazole [3][5]
CAS Number 22509-02-0 [3]
Molecular Formula C₇H₁₂N₂ [3]
Molecular Weight 124.19 g/mol [3]
Canonical SMILES CC(C)C1=NC=CN1C [3]

| InChI Key | IOILKZYWNMYWJY-UHFFFAOYSA-N |[3] |

Lipophilicity Profile: Predicting and Measuring logP

2.1 Theoretical Grounding & Prediction

The partition coefficient (logP) is a measure of a compound's differential solubility between an immiscible organic (typically n-octanol) and aqueous phase. It is a critical determinant of a drug's ability to cross biological membranes and is a cornerstone of ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.[6][7]

  • Prediction based on Analogs:

    • The direct precursor, 2-Isopropyl-1H-imidazole , has a calculated logP of 1.051.[8] This indicates a moderate degree of lipophilicity.

    • The addition of a methyl group to a molecule generally increases its logP by approximately 0.5 units.

    • The isomer 1-Isopropylimidazole has a reported logP of 0.67.[9]

    • Considering these factors, the N1-methylation of 2-isopropyl-1H-imidazole is expected to increase lipophilicity. Therefore, a predicted logP for 2-Isopropyl-1-methyl-1H-imidazole would logically fall in the range of 1.3 to 1.6. This value suggests the compound will show preferential partitioning into lipid environments.

2.2 Experimental Protocol: Shake-Flask Method

This method remains the gold standard for its accuracy.[7] The core principle is to allow the analyte to reach equilibrium between n-octanol and water, then measure its concentration in each phase.

Methodology:

  • Preparation of Phases: Prepare a saturated solution of n-octanol in water and a saturated solution of water in n-octanol. This pre-saturation is critical to prevent volume changes during the experiment.

  • Analyte Introduction: Prepare a stock solution of 2-Isopropyl-1-methyl-1H-imidazole in the pre-saturated n-octanol. A starting concentration of ~1 mg/mL is typical.

  • Partitioning: In a glass vial, combine a precise volume of the analyte-containing octanol phase with an equal volume of the pre-saturated aqueous phase (e.g., 5 mL of each).

  • Equilibration: Agitate the vial at a constant temperature (typically 25 °C) for a sufficient time to reach equilibrium. For many small molecules, 2-4 hours is adequate, but 24 hours is recommended for definitive results.

  • Phase Separation: Centrifuge the vial at low speed (~2000 rpm) for 10-15 minutes to ensure complete separation of the two phases.

  • Quantification: Carefully sample a known aliquot from both the upper (octanol) and lower (aqueous) phases. Determine the concentration of the analyte in each phase using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC-UV.[6]

  • Calculation: The logP is calculated as: logP = log₁₀([Concentration in Octanol] / [Concentration in Aqueous])[7]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Pre-saturate n-octanol and water mix Combine phases in equal volumes prep1->mix prep2 Prepare analyte stock in octanol phase prep2->mix equil Agitate to reach equilibrium mix->equil sep Centrifuge for phase separation equil->sep quant Quantify concentration in each phase (HPLC/UV) sep->quant calc Calculate logP quant->calc

Caption: Workflow for experimental logP determination via the Shake-Flask method.

Acidity and Basicity: The pKa Profile

3.1 Theoretical Grounding & Prediction

The pKa value defines the pH at which a molecule is 50% ionized. For an imidazole, the key value is the pKa of its conjugate acid, which reflects the basicity of the unprotonated nitrogen (N3). This parameter is crucial for predicting solubility in aqueous buffers and the nature of electrostatic interactions with biological targets.[10]

  • Prediction based on Analogs:

    • The conjugate acid of the parent imidazole has a pKa of ~7.0.

    • N1-alkylation typically increases the basicity of the imidazole ring. 1-Methylimidazole , for instance, has a conjugate acid pKa of 7.4, as the methyl group is weakly electron-donating and prevents the N1 nitrogen from acting as a Brønsted acid.[11]

    • The isopropyl group at the C2 position is also electron-donating via induction, which should further increase the electron density on the ring nitrogens, making N3 more basic.

    • Therefore, the predicted pKa for the conjugate acid of 2-Isopropyl-1-methyl-1H-imidazole is estimated to be in the range of 7.6 to 8.0. This suggests it will be significantly protonated at physiological pH (7.4).

3.2 Experimental Protocol: Potentiometric Titration

This high-precision technique involves monitoring the pH of a solution of the analyte as a titrant (a strong acid) is added incrementally. The pKa is derived from the resulting titration curve.[12]

Methodology:

  • Analyte Preparation: Accurately weigh a sample of 2-Isopropyl-1-methyl-1H-imidazole and dissolve it in carbonate-free deionized water to a known concentration (e.g., 0.01 M).

  • Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature (25 °C). Use a calibrated pH electrode and a magnetic stirrer.

  • Titration: Add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments using a burette or automated titrator.

  • Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the measured pH (y-axis) versus the volume of titrant added (x-axis). This will generate a sigmoidal titration curve.[10]

  • pKa Determination: The pKa is the pH at the half-equivalence point, which is the point where half of the base has been neutralized. This corresponds to the inflection point of the titration curve, which can be precisely located by finding the maximum of the first derivative of the curve (ΔpH/ΔV).

G start Prepare aqueous solution of analyte titrate Incrementally add standardized strong acid start->titrate measure Record pH after each addition titrate->measure plot Plot pH vs. Volume of Titrant measure->plot Repeat until past equivalence analyze Determine inflection point (First Derivative) plot->analyze result pKa = pH at Half-Equivalence Point analyze->result

Caption: Workflow for pKa determination via potentiometric titration.

Summary of Predicted Physicochemical Properties

The following table consolidates the predicted properties for 2-Isopropyl-1-methyl-1H-imidazole, alongside the experimental or calculated data from its structural analogs that inform these predictions.

Table 2: Consolidated Physicochemical Data

Property Predicted Value (Target) Analog Compound Analog Value Reference
Molecular Weight 124.19 g/mol - - [3]
logP 1.3 – 1.6 2-Isopropyl-1H-imidazole 1.051 (calc.) [8]
pKa (Conj. Acid) 7.6 – 8.0 1-Methylimidazole 7.4 [11]
Melting Point < 25 °C (Liquid) 2-Isopropyl-1H-imidazole 125-134 °C [1]
1-Methylimidazole -6 °C [11]
Boiling Point ~200 – 210 °C 1-Isopropylimidazole 203 °C [9]
Water Solubility Lower than precursor 2-Isopropyl-1H-imidazole logWS = -1.64 (mol/L) [8]

| Appearance | Colorless to light yellow liquid | 1-Isopropylimidazole | Light yellow liquid |[9] |

Predicted Spectroscopic Profile for Structural Verification

Spectroscopic analysis provides an empirical fingerprint for a molecule. While experimental spectra are not yet published, a predicted profile can be constructed based on standard chemical shift and frequency ranges for the functional groups present.[2][13]

Table 3: Predicted Spectroscopic Data

Technique Parameter Predicted Value/Range Rationale & Notes
¹H NMR δ (ppm), in CDCl₃ Ring H (C4, C5): 6.8 - 7.2 (d, d)N-CH₃: ~3.6 (s)Isopropyl CH: ~3.0 (septet)Isopropyl CH₃: ~1.3 (d) Ring protons are in the typical aromatic region. N-methyl is deshielded. Isopropyl group shows characteristic septet/doublet splitting.
¹³C NMR δ (ppm), in CDCl₃ C2 (quaternary): >155C4, C5: 120 - 130N-CH₃: ~34Isopropyl CH: ~27Isopropyl CH₃: ~23 C2 carbon, bonded to two nitrogens, is significantly downfield.
FT-IR Wavenumber (cm⁻¹) C-H (sp²): 3050 - 3150C-H (sp³): 2850 - 3000C=N Stretch: 1580 - 1650Ring Vibrations: 1400 - 1550 Key feature is the absence of a broad N-H stretch (3100-3400 cm⁻¹) which would be present in its 1H-imidazole precursor.

| UV-Vis | λₘₐₓ (in EtOH) | ~210 - 230 nm | Corresponds to the π → π* transition characteristic of the imidazole aromatic system.[14] |

Conclusion and Future Work

This technical guide establishes a comprehensive, albeit predicted, physicochemical profile for 2-Isopropyl-1-methyl-1H-imidazole. By synthesizing data from closely related analogs, we project that this compound is a moderately lipophilic (logP ~1.3-1.6), basic (pKa ~7.6-8.0) liquid at room temperature. This profile suggests good potential for membrane permeability and significant protonation in physiological environments, characteristics of interest to drug development professionals.

The true value of this work lies in its dual function: it provides immediate, actionable estimations for computational and synthetic chemists, while simultaneously offering robust, detailed protocols for the experimental validation of these predictions. The next critical step for any research program utilizing this compound is to perform the empirical measurements outlined herein. This will not only confirm the molecule's fundamental properties but also enable its confident application in the rational design of new pharmaceuticals and advanced materials.

References

  • Wikipedia. (2023, December 1). 2-Methylimidazole. Retrieved February 2, 2026, from [Link]

  • Glory Chemical. (n.d.). Exploring 1-Isopropylimidazole: Properties, Applications, and Manufacturing Excellence. Retrieved February 2, 2026, from [Link]

  • Roos, B. O., et al. (1998). Theoretical Study of the Electronic Spectrum of Imidazole. The Journal of Physical Chemistry A, 102(15), 2614-2623. [Link]

  • ResearchGate. (2020, January). Newly synthetized imidazole derivatives – structure, spectroscopy and reactivity investigated by combination of experimental and computational approaches. Retrieved February 2, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Isopropylimidazole (CAS 36947-68-9). Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). 1H-Imidazole, 2-(1-methylethyl)-. Retrieved February 2, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1H-Imidazole, 2-methyl- (CAS 693-98-1). Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). 1-Methyl-2-(propan-2-yl)-1H-imidazole. Retrieved February 2, 2026, from [Link]

  • Agilent Technologies. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Retrieved February 2, 2026, from [Link]

  • van der Waterbeemd, H., et al. (2012). Development of Methods for the Determination of pKa Values. PMC - NIH. [Link]

  • IntechOpen. (2022). Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Retrieved February 2, 2026, from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved February 2, 2026, from [Link]

  • NIH. (2023, February 23). Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Retrieved February 2, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved February 2, 2026, from [Link]

  • Journal of Chemical Education. (2012, August 28). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Retrieved February 2, 2026, from [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved February 2, 2026, from [Link]

  • PubMed Central. (2025, September 29). Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. Retrieved February 2, 2026, from [Link]

  • Chemistry LibreTexts. (2023, May 7). 2.8: pH measurement and determination of pKa value. Retrieved February 2, 2026, from [Link]

  • Google Patents. (2024, May 28). CN118103354A - Process for producing halogenated vinylimidazole compound.
  • Chemistry Stack Exchange. (2015, December 17). Experimental determination of pKa. Retrieved February 2, 2026, from [Link]

  • Google Patents. (2002, January 10). US20020009388A1 - Determination of log P coefficients via a RP-HPLC column.
  • NIH. (2023, January 23). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Retrieved February 2, 2026, from [Link]

  • RSC Publishing. (2024, September 26). Recent advances in the synthesis of highly substituted imidazolidines. Retrieved February 2, 2026, from [Link]

  • Wikipedia. (2023, April 20). 1-Methylimidazole. Retrieved February 2, 2026, from [Link]

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Foundational

An In-depth Technical Guide to the Solubility of 2-Isopropyl-1-methyl-1H-imidazole in Organic Solvents

This guide provides a detailed examination of the solubility characteristics of 2-isopropyl-1-methyl-1H-imidazole, a heterocyclic compound of increasing interest in pharmaceutical and materials science. Designed for rese...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed examination of the solubility characteristics of 2-isopropyl-1-methyl-1H-imidazole, a heterocyclic compound of increasing interest in pharmaceutical and materials science. Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical principles with practical experimental guidance to offer a comprehensive understanding of its behavior in various organic media.

Introduction: The Molecular Architecture of 2-Isopropyl-1-methyl-1H-imidazole

2-Isopropyl-1-methyl-1H-imidazole (CAS No. 22509-02-0) is a substituted imidazole with a unique combination of structural features that dictate its physicochemical properties, including solubility.[1][2] Its molecular formula is C₇H₁₂N₂ and it has a molecular weight of approximately 124.19 g/mol .[1][2] The molecule's architecture consists of three key components:

  • A Planar Imidazole Ring: This five-membered aromatic heterocycle contains two nitrogen atoms, making it a polar core. One nitrogen atom (N3) possesses a lone pair of electrons, rendering it a hydrogen bond acceptor, while the other nitrogen (N1) is methylated. This inherent polarity is a primary driver of its interaction with polar solvents.[3]

  • A 1-Methyl Group: The methylation at the N1 position blocks this nitrogen from acting as a hydrogen bond donor, a crucial distinction from its unsubstituted counterparts like 2-isopropyl-1H-imidazole. This modification subtly alters its solubility profile, particularly in protic solvents.

  • A 2-Isopropyl Group: This bulky, nonpolar alkyl substituent introduces significant hydrophobic character to the molecule. It creates steric hindrance around the imidazole core and enhances van der Waals interactions, promoting solubility in less polar environments.

The interplay between the polar imidazole core and the nonpolar alkyl substituents gives 2-isopropyl-1-methyl-1H-imidazole an amphiphilic nature, leading to a nuanced and highly versatile solubility profile. This characteristic is frequently exploited in medicinal chemistry, where modulating solubility is critical for optimizing drug delivery and bioavailability.[4][5]

Theoretical Framework: Predicting Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which, on a molecular level, refers to the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[6] For a substance to dissolve, the energy released from solute-solvent interactions must be sufficient to overcome the energy required to break apart the solute's crystal lattice and the solvent's intermolecular forces.

The key intermolecular forces at play for 2-isopropyl-1-methyl-1H-imidazole are:

  • Dipole-Dipole Interactions: Arising from the polar C-N bonds within the imidazole ring. These are significant in polar aprotic solvents.

  • Hydrogen Bonding: The N3 atom's lone pair can act as a hydrogen bond acceptor with protic solvents (e.g., alcohols, water).

  • Van der Waals Forces (London Dispersion Forces): These weak, temporary attractions are dominant in the nonpolar isopropyl and methyl groups and are the primary mode of interaction with nonpolar solvents.

The following diagram illustrates the primary interaction points on the molecule that govern its solubility.

G cluster_molecule 2-Isopropyl-1-methyl-1H-imidazole cluster_interactions Intermolecular Forces mol h_bond Hydrogen Bond Acceptor (N3) h_bond->mol dipole Polar Imidazole Core (Dipole-Dipole) dipole->mol vdw Nonpolar Alkyl Groups (van der Waals) vdw->mol

Caption: Key molecular features governing intermolecular interactions.

Predicted Solubility Profile in Common Organic Solvents

Solvent ClassExample SolventsPredicted SolubilityPrimary Interaction MechanismRationale
Polar Protic Methanol, EthanolHighly SolubleHydrogen Bonding, Dipole-DipoleThe solvent's hydroxyl group acts as a strong hydrogen bond donor to the N3 atom of the imidazole ring. The overall polarity is well-matched.
WaterModerately SolubleHydrogen Bonding, Dipole-DipoleSolubility is expected to be significant due to the polar ring, but limited by the hydrophobic isopropyl and methyl groups.[3][7]
Polar Aprotic Acetone, AcetonitrileHighly SolubleDipole-DipoleStrong dipole-dipole interactions between the solvent's carbonyl/nitrile group and the polar imidazole ring dominate.
Dimethyl Sulfoxide (DMSO)Very Highly SolubleDipole-DipoleDMSO is a powerful polar aprotic solvent capable of strong dipole interactions, readily solvating the imidazole core.
Dichloromethane (DCM)SolubleDipole-Dipole, van der WaalsDCM has a moderate dipole moment and can also interact with the alkyl groups, making it an effective solvent.
Nonpolar Toluene, Diethyl EtherModerately Solublevan der Waals, Dipole-Induced DipoleThe aromatic ring of toluene and the ether's dipole can interact favorably. The alkyl groups of the solute enhance solubility.
Hexane, CyclohexaneSlightly Soluble to Insolublevan der WaalsThe energy from weak van der Waals forces is likely insufficient to overcome the strong dipole-dipole interactions between solute molecules.

Experimental Protocol for Solubility Determination: The Isothermal Shake-Flask Method

To obtain precise, quantitative solubility data, a rigorous, self-validating experimental protocol is essential. The isothermal shake-flask method is a gold-standard technique for this purpose.[9]

Causality: This method is designed to achieve a true thermodynamic equilibrium between the undissolved solid and the saturated solution at a constant temperature, ensuring the measured solubility is accurate and reproducible.

Step-by-Step Methodology
  • Preparation: Add an excess amount of solid 2-isopropyl-1-methyl-1H-imidazole to a known volume of the selected organic solvent in a sealed, inert vial. The excess solid is critical to ensure that saturation is reached and maintained.

  • Equilibration: Place the vials in an isothermal shaker bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The time required should be established by preliminary experiments showing the concentration plateauing over time.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature bath for at least 24 hours. This allows the excess solid to settle. For solvents where sedimentation is slow, centrifugation in a temperature-controlled centrifuge is required to achieve clear separation.

  • Sampling: Carefully withdraw a precise aliquot of the clear supernatant using a pre-warmed or temperature-equilibrated syringe. Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles. This step is crucial to prevent contamination of the sample with undissolved solute, which would artificially inflate the measured solubility.

  • Dilution & Analysis: Accurately dilute the filtered supernatant with a suitable mobile phase or solvent. Quantify the concentration of 2-isopropyl-1-methyl-1H-imidazole using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection, referencing a standard curve prepared with known concentrations of the compound.

  • Data Reporting: Express the solubility in standard units, such as mg/mL or mol/L, for the specified solvent and temperature.

Experimental Workflow Diagram

G start Start: Isothermal Shake-Flask Method prep 1. Preparation Add excess solute to a known volume of solvent in a sealed vial. start->prep equil 2. Equilibration Agitate at constant temperature (e.g., 24-72 hours). prep->equil phase_sep 3. Phase Separation Settle or centrifuge to separate solid from the saturated solution. equil->phase_sep sample 4. Sampling & Filtration Withdraw supernatant and filter through a 0.22 µm syringe filter. phase_sep->sample analysis 5. Analysis Dilute and quantify concentration using a validated HPLC method. sample->analysis report 6. Data Reporting Express solubility in mg/mL or mol/L. analysis->report end_node End report->end_node

Sources

Exploratory

An In-depth Technical Guide to the Purity Analysis of Synthesized 2-Isopropyl-1-methyl-1H-imidazole

Foreword: The Imperative of Purity in Pharmaceutical Intermediates In the landscape of pharmaceutical development and manufacturing, the purity of a chemical entity is not merely a quality metric; it is a cornerstone of...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of Purity in Pharmaceutical Intermediates

In the landscape of pharmaceutical development and manufacturing, the purity of a chemical entity is not merely a quality metric; it is a cornerstone of safety and efficacy. For active pharmaceutical ingredients (APIs) and their synthetic intermediates, such as 2-Isopropyl-1-methyl-1H-imidazole, a comprehensive understanding and control of the impurity profile are paramount. This compound, a substituted imidazole, serves as a crucial building block in the synthesis of various therapeutic agents.[1][2] The presence of even trace amounts of impurities—be they unreacted starting materials, by-products, or degradation products—can have profound implications, potentially altering the pharmacological and toxicological properties of the final drug product.

This technical guide provides a holistic framework for the purity analysis of synthesized 2-Isopropyl-1-methyl-1H-imidazole. It is designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry. Moving beyond a simple recitation of methods, this document delves into the causality behind experimental choices, offering field-proven insights into developing a robust, self-validating analytical strategy. We will explore the likely synthetic pathways, predict potential impurities, and detail the orthogonal analytical techniques required for their comprehensive detection, identification, and quantification.

Synthetic Landscape and the Genesis of Impurities

A robust purity analysis begins with a thorough understanding of the synthetic route. The synthesis of 2-Isopropyl-1-methyl-1H-imidazole typically involves the N-alkylation of a pre-formed 2-isopropyl-1H-imidazole ring. A plausible and common synthetic strategy is a two-step process:

  • Formation of the Imidazole Core: Synthesis of 2-isopropyl-1H-imidazole, often achieved through methods like the Debus synthesis or variations thereof, which involve the condensation of a dicarbonyl compound (like glyoxal), an aldehyde (isobutyraldehyde), and ammonia.[3][4]

  • N-Alkylation: The subsequent methylation of the 2-isopropyl-1H-imidazole intermediate at the N1 position using a methylating agent (e.g., methyl iodide, dimethyl sulfate) in the presence of a base.[5][6]

This synthetic pathway, while effective, can introduce a spectrum of process-related impurities.

Predicted Process-Related Impurities

The control of impurities is fundamentally linked to the control of the synthetic process. Based on the described pathway, the following impurities are anticipated:

  • Starting Materials: Incomplete consumption of reactants is a common source of impurities.

    • Impurity A (2-isopropyl-1H-imidazole): The direct precursor to the final product. Its presence indicates an incomplete N-alkylation reaction.

    • Impurity B (Methylating Agent & By-products): Residual methylating agents or their hydrolysis products.

  • Positional Isomer: The N-alkylation of unsymmetrical imidazoles can sometimes lead to isomeric products, although in this case, the tautomerism of the N-H bond in the precursor makes the N1 and N3 positions equivalent prior to alkylation. However, side reactions can still lead to other isomers.

  • Over-alkylation Products: Reaction of the product with the alkylating agent can lead to the formation of quaternary imidazolium salts.

  • By-products from Ring Formation: The initial synthesis of the imidazole ring can generate its own set of impurities, such as incompletely cyclized intermediates or products from side reactions of glyoxal and isobutyraldehyde.[7]

Table 1: Potential Process-Related Impurities
Impurity IDStructureIUPAC NameOrigin
API CC(C)C1=NC=CN1C 2-Isopropyl-1-methyl-1H-imidazole Product
A CC(C)C1=CC=N[C]N12-Isopropyl-1H-imidazoleUnreacted Starting Material
B VariousMethylating Agent / By-productsResidual Reagents
C VariousQuinoxaline-type impuritiesSide reaction during ring formation[7]
D VariousOver-methylated Imidazolium SaltSecondary reaction of API

A Multi-Pronged Analytical Strategy

No single analytical technique can provide a complete picture of a compound's purity. A robust and trustworthy analytical strategy relies on the orthogonal application of multiple techniques, primarily separating chromatographic methods and structure-elucidating spectroscopic methods. This ensures that all potential impurities, regardless of their concentration or chemical nature, are detected and characterized.

The logical flow of this strategy is to first separate the API from its impurities, then identify the structure of these separated components, and finally, quantify them accurately.

Analytical_Workflow cluster_prep Sample Preparation cluster_separation Separation & Quantification cluster_identification Identification & Confirmation cluster_validation Method Validation (ICH Q2(R1)) Prep Synthesized Batch of 2-Isopropyl-1-methyl-1H-imidazole HPLC HPLC-UV (Primary Purity Assay) Prep->HPLC Primary Analysis GCMS GC-MS (Volatile/Residual Impurities) Prep->GCMS Orthogonal Analysis NMR NMR Spectroscopy (¹H, ¹³C) (Structural Confirmation) Prep->NMR Structural Identity MS_Data Mass Spectrometry (from GC/LC-MS) (Molecular Weight & Fragmentation) HPLC->MS_Data LC-MS Validation Specificity, Linearity, Accuracy, Precision, LOD/LOQ HPLC->Validation GCMS->MS_Data Direct Data GCMS->Validation MS_Data->NMR Confirms Findings

Caption: Overall analytical workflow for purity assessment.

Chromatographic Purity Assessment

Chromatography is the cornerstone of purity analysis, offering the high-resolution separation required to distinguish the API from closely related impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is the principal technique for quantifying the API and non-volatile impurities. The choice of a reverse-phase (RP) method is logical for this moderately polar molecule.

Causality Behind Method Choices:

  • Column: A C18 column is a versatile and robust choice, providing excellent retention for compounds of this polarity.

  • Mobile Phase: A buffered mobile phase is critical. Imidazoles are basic, and controlling the pH prevents peak tailing by ensuring a consistent ionization state. A pH of around 3.0-4.0 will ensure the imidazole nitrogen is protonated, leading to sharp, symmetrical peaks.[8] An organic modifier like acetonitrile or methanol is used to elute the compounds.[9][10]

  • Detector: A UV detector is suitable as the imidazole ring possesses a chromophore. A detection wavelength around 210-230 nm is often effective for imidazoles.[11]

Experimental Protocol: HPLC-UV Method

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.01 M Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 70% B

    • 25-30 min: 70% B

    • 30-32 min: 70% to 5% B

    • 32-40 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.[11]

  • Detection Wavelength: 210 nm.[11]

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~25 mg of the synthesized compound and dissolve in 50 mL of mobile phase A to create a ~0.5 mg/mL solution.

Table 2: Representative HPLC Data
CompoundExpected Retention Time (min)Rationale
Impurity A (2-isopropyl-1H-imidazole)~8-10More polar (N-H group), elutes earlier than API.
API ~15-18 Target analyte.
Potential Side ProductsVariableElution order depends on polarity.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful complementary technique, ideal for identifying and quantifying volatile and semi-volatile impurities that may not be well-resolved or detected by HPLC.[12] This includes residual solvents and low molecular weight synthetic by-products.

Causality Behind Method Choices:

  • Column: A mid-polarity column (e.g., 5% Phenyl Polysiloxane) provides good general-purpose separation for a range of potential impurities.

  • Temperature Program: A gradient temperature program is essential to first elute highly volatile compounds at a low temperature and then ramp up to elute less volatile components, including the API.

  • Mass Spectrometry Detection: MS provides definitive identification through molecular ion and fragmentation patterns, which is far more specific than UV detection.

Experimental Protocol: GC-MS Method

  • Instrumentation: GC system coupled to a Mass Spectrometer (e.g., Quadrupole).

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow rate of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (e.g., 50:1 ratio).

  • Oven Temperature Program:

    • Initial: 60 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-400 m/z.

  • Sample Preparation: Prepare a ~1 mg/mL solution in a suitable solvent like Dichloromethane.

GCMS_Workflow cluster_gc Gas Chromatography cluster_ms Mass Spectrometry Injector Sample Injection Column Capillary Column (e.g., DB-5ms) Injector->Column Volatilization MS_Detector Ion Source (EI) Column->MS_Detector Separation Mass_Analyzer Mass Analyzer (Quadrupole) MS_Detector->Mass_Analyzer Ionization Detector Electron Multiplier Mass_Analyzer->Detector m/z Separation Data_System Mass Spectrum (Identification) Detector->Data_System Signal

Caption: Workflow for GC-MS impurity identification.

Spectroscopic Identity and Structural Confirmation

While chromatography separates components, spectroscopy provides unequivocal proof of their identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed.

Trustworthiness through Self-Validation: The combined data from ¹H NMR (proton counts, splitting patterns) and ¹³C NMR (carbon environments) must be fully consistent with the proposed structure of 2-Isopropyl-1-methyl-1H-imidazole. Any unassigned signals are potential indicators of impurities.[13]

Experimental Protocol: NMR Analysis

  • Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Key parameters include a sufficient number of scans for good signal-to-noise, a relaxation delay of at least 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.

Table 3: Predicted NMR Data for 2-Isopropyl-1-methyl-1H-imidazole (in CDCl₃)
NucleusPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
¹H ~6.9-7.1d1HImidazole C4-H or C5-H
¹H ~6.8-7.0d1HImidazole C5-H or C4-H
¹H ~3.6-3.8s3HN-CH₃
¹H ~3.0-3.3septet1H-CH(CH₃)₂
¹H ~1.2-1.4d6H-CH(CH₃)₂
¹³C ~155-160s-Imidazole C2
¹³C ~125-130s-Imidazole C4 or C5
¹³C ~120-125s-Imidazole C5 or C4
¹³C ~33-35s-N-CH₃
¹³C ~25-28s--CH(CH₃)₂
¹³C ~22-24s--CH(CH₃)₂

Note: Precise chemical shifts can vary based on solvent and concentration.[14][15]

Analytical Method Validation: Ensuring Trustworthiness

For use in a regulated environment, the primary quantitative method (HPLC) must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[16][17] This process demonstrates that the analytical procedure is suitable for its intended purpose.[18][19]

Table 4: Key Validation Parameters and Acceptance Criteria
ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can assess the analyte unequivocally in the presence of impurities.Peak purity analysis (e.g., via DAD) should pass. Impurities should be baseline resolved from the API peak.
Linearity To demonstrate a proportional relationship between concentration and analytical response.Correlation coefficient (r²) ≥ 0.999 over the specified range.
Range The concentration interval over which the method is precise, accurate, and linear.For impurity testing: From the reporting threshold to 120% of the specification limit.
Accuracy The closeness of test results to the true value.Recovery of spiked impurities should be within 80-120% of the nominal concentration.
Precision The degree of scatter between a series of measurements.Repeatability (injection precision) and Intermediate Precision (different days/analysts) should show a Relative Standard Deviation (RSD) of ≤ 5.0% for impurities.
LOQ/LOD The lowest amount of analyte that can be reliably quantified/detected.LOQ should have acceptable precision and accuracy. LOD is typically determined at a signal-to-noise ratio of 3:1.

Conclusion

The purity analysis of 2-Isopropyl-1-methyl-1H-imidazole is a multi-faceted process that forms a critical part of quality assurance in drug development. A scientifically sound approach, grounded in an understanding of the compound's synthesis, is essential for identifying and controlling potential impurities. By employing a combination of high-resolution chromatographic techniques like HPLC and GC-MS for separation and quantification, alongside powerful spectroscopic methods like NMR for definitive structural confirmation, a comprehensive and reliable impurity profile can be established. The subsequent validation of these methods according to ICH guidelines ensures their trustworthiness and suitability for regulatory scrutiny, ultimately safeguarding the quality, safety, and efficacy of the final pharmaceutical product.

References

  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 2-Isopropyl-1H-benzo[d]imidazol-5-amine.
  • Royal Society of Chemistry. (n.d.). Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information.
  • PrepChem.com. (n.d.). Synthesis of 1-isopropyl-2-methyl imidazole. Retrieved from [Link]

  • Google Patents. (n.d.). CN106033079B - Method for detecting related substance imidazole in starting material F of dabigatran etexilate mesylate.
  • A review article on synthesis of imidazole derivatives. (2024).
  • Royal Society of Chemistry. (n.d.). A novel single-step hydrogenation of 2-imidazolecarboxaldehyde to 2-methylimidazole over Pd-impregnated Al–Ti mixed oxide and kinetics. Reaction Chemistry & Engineering. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Isopropylimidazole (CAS 36947-68-9). Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 1H-Imidazole, 2-(1-methylethyl)- on Newcrom R1 HPLC column. Retrieved from [Link]

  • International Council for Harmonisation. (1995). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. PMC. Retrieved from [Link]

  • ScienceDirect. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Retrieved from [Link]

  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • National Institutes of Health. (n.d.). 1H-Imidazole, 2-(1-methylethyl)-. PubChem. Retrieved from [Link]

  • University of Otago. (n.d.). N-Alkylation of imidazoles.
  • National Institutes of Health. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Retrieved from [Link]

  • Benchchem. (n.d.). identifying common impurities in 2,6-dichloro-4-(1H-imidazol-2-yl)aniline synthesis.
  • PMR & 13CMR Spectra of Some Imidazole Complexes of Cobaloximes. (1985).
  • ResearchGate. (2025). Synthesis of N-Alkylated derivatives of imidazole as antibacterial agents. Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR spectrum of imidazole derivatives a-2a, b2b, and c-2c. Retrieved from [Link]

  • PharmaTutor. (2012). SIMULTANEOUS DETERMINATION OF IMIDAZOLE IN 2 METHYL IMIDAZOLE BY REVERSE PHASE LIQUID CHROMATOGRAPHY. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. PubMed Central. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Chromatography Forum. (2013). RP HPLC method for Imidazole. Retrieved from [Link]

  • American Chemical Society. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.
  • National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS.
  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Wikipedia. (n.d.). Imidazole. Retrieved from [Link]

  • N-ALKYLATION OF IMIDAZOLES BY KOH/Al2O3. (n.d.).
  • National Institutes of Health. (n.d.). 1-Methyl-2-(propan-2-yl)-1H-imidazole. PubChem. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: 2-Isopropyl-1-methyl-1H-imidazole as a Versatile Precursor for Task-Specific Ionic Liquids

Abstract: This technical guide provides a comprehensive overview and detailed protocols for the use of 2-isopropyl-1-methyl-1H-imidazole as a foundational precursor in the synthesis of imidazolium-based ionic liquids (IL...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview and detailed protocols for the use of 2-isopropyl-1-methyl-1H-imidazole as a foundational precursor in the synthesis of imidazolium-based ionic liquids (ILs). We delve into the rationale behind its selection, detailing its synthesis and subsequent transformation into advanced ionic liquids through quaternization and anion metathesis. This document is intended for researchers, chemists, and drug development professionals seeking to design and synthesize ILs with tailored physicochemical properties.

Introduction: The Strategic Advantage of 2-Isopropyl-1-methyl-1H-imidazole

Ionic liquids (ILs) are a class of salts that exist in a liquid state at or near room temperature. Their unique properties, such as negligible vapor pressure, high thermal stability, and tunable characteristics, have established them as versatile components in advanced material applications, from "green" solvents to high-performance electrolytes.[1] Imidazolium-based cations are a cornerstone of IL chemistry, offering a stable aromatic core that can be readily functionalized.[2][3]

The precursor, 2-isopropyl-1-methyl-1H-imidazole, offers a unique structural motif. The strategic placement of an isopropyl group at the C2 position introduces significant steric hindrance around the most acidic proton of the resulting imidazolium cation. This structural feature is not merely incidental; it is a critical design element that can be exploited to:

  • Enhance Electrochemical Stability: The bulky isopropyl group can sterically shield the C2 position, mitigating decomposition pathways and potentially widening the electrochemical window of the final IL.

  • Tune Physicochemical Properties: Steric hindrance influences the packing efficiency of the ions, directly impacting properties like melting point, viscosity, and density. This allows for the fine-tuning of the IL for specific applications.[4]

  • Modulate Solvating Characteristics: The combination of the non-polar isopropyl group and the charged imidazolium core creates a unique microenvironment, influencing the IL's ability to dissolve a wide range of solutes.

This guide provides the necessary protocols to leverage these advantages, starting from the synthesis of the precursor itself.

Synthesis of the Precursor: 2-Isopropyl-1-methyl-1H-imidazole

The most direct route to 2-isopropyl-1-methyl-1H-imidazole is the N-methylation of commercially available 2-isopropyl-1H-imidazole. This protocol employs a classic and robust method involving deprotonation followed by nucleophilic substitution.

Causality of Experimental Choices:
  • Base (Sodium Hydride, NaH): NaH is a strong, non-nucleophilic base that irreversibly deprotonates the imidazole ring, forming the highly nucleophilic imidazolide anion. This ensures the subsequent methylation occurs exclusively on the nitrogen atom.[5]

  • Solvent (Anhydrous THF): Tetrahydrofuran (THF) is an excellent aprotic solvent for this reaction. Its anhydrous nature is critical, as NaH reacts violently with water.[5]

  • Inert Atmosphere (Nitrogen/Argon): This prevents quenching of the highly reactive NaH and the imidazolide anion by atmospheric moisture and oxygen.[5]

  • Methylating Agent (Methyl Iodide): Methyl iodide is a highly reactive electrophile, ensuring an efficient and rapid methylation of the imidazolide anion.

Experimental Protocol: N-methylation of 2-Isopropyl-1H-imidazole

Materials:

  • 2-Isopropyl-1H-imidazole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Under an inert nitrogen atmosphere, add 2-isopropyl-1H-imidazole (1.0 eq.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel.

  • Dissolve the imidazole in anhydrous THF (approx. 5-10 mL per gram of imidazole).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 eq.) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete deprotonation.

  • Cool the reaction mixture back to 0 °C.

  • Add methyl iodide (1.05 eq.) dropwise via the dropping funnel over 15-20 minutes.

  • Allow the reaction to warm to room temperature and stir for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cautiously quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 2-isopropyl-1-methyl-1H-imidazole by vacuum distillation to obtain a colorless oil.

Synthesis of 2-Isopropyl-1-methyl-1H-imidazole start 2-Isopropyl-1H-imidazole + NaH in Anhydrous THF @ 0°C deprotonation Deprotonation (Formation of Imidazolide Anion) start->deprotonation Stir 1.5h methylation Addition of Methyl Iodide (CH₃I) deprotonation->methylation Cool to 0°C product 2-Isopropyl-1-methyl-1H-imidazole (After Workup & Purification) methylation->product Stir 3-5h, RT

Diagram 1: Workflow for the synthesis of the precursor.

Synthesis of Imidazolium Ionic Liquids

The conversion of 2-isopropyl-1-methyl-1H-imidazole into an ionic liquid is a versatile two-step process: (1) Quaternization to form an imidazolium halide salt, and (2) Anion exchange to introduce the desired final anion.[6][7]

Part A: Quaternization Protocol

Quaternization involves the alkylation of the second nitrogen atom (N3) of the imidazole ring, forming the desired cation.[6] The choice of alkyl halide in this step determines the second substituent on the final imidazolium cation.

Protocol: Synthesis of 1-Ethyl-2-isopropyl-3-methylimidazolium Bromide

Materials:

  • 2-Isopropyl-1-methyl-1H-imidazole (1.0 eq.)

  • Bromoethane (1.2 eq.)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve 2-isopropyl-1-methyl-1H-imidazole in acetonitrile (approx. 5 mL per gram).

  • Add bromoethane to the solution. Caution: Bromoethane is volatile and a suspected carcinogen. Handle in a fume hood.

  • Heat the reaction mixture to reflux (approx. 80-85 °C) under a nitrogen atmosphere for 24-48 hours.[2]

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the mixture to room temperature.

  • Remove the acetonitrile under reduced pressure. The product will often be a viscous oil or a solid.

  • Wash the crude product multiple times with ethyl acetate to remove any unreacted starting materials. Decant the ethyl acetate washings.

  • Dry the resulting product, 1-ethyl-2-isopropyl-3-methylimidazolium bromide, under high vacuum at 60-70 °C for several hours to remove any residual solvent.[2]

Quaternization Reaction cluster_products Product precursor 2-Isopropyl-1-methyl-1H-imidazole product_il 1-Ethyl-2-isopropyl-3-methylimidazolium Bromide plus + precursor->plus alkyl_halide Bromoethane plus->alkyl_halide plus->product_il Reflux in CH₃CN (24-48h)

Diagram 2: General quaternization reaction scheme.
Part B: Anion Exchange (Metathesis) Protocol

This step is where the "designer" nature of ionic liquids becomes apparent.[4] By swapping the initial bromide anion for another, the physicochemical properties of the IL can be dramatically altered. The following protocol uses a simple metathesis reaction with a sodium salt.

Causality of Experimental Choices:

  • Anion Source (NaBF₄): Sodium tetrafluoroborate is an inexpensive and common source for the BF₄⁻ anion. The resulting sodium bromide (NaBr) byproduct has very low solubility in many organic solvents, facilitating its removal.[8]

  • Solvent System (Ethanol/Water): This solvent mixture is chosen to dissolve both the starting imidazolium halide and the inorganic salt, allowing the metathesis reaction to proceed efficiently in a homogeneous phase.[8]

Protocol: Synthesis of 1-Ethyl-2-isopropyl-3-methylimidazolium Tetrafluoroborate

Materials:

  • 1-Ethyl-2-isopropyl-3-methylimidazolium bromide (1.0 eq.)

  • Sodium tetrafluoroborate (NaBF₄) (1.05 eq.)

  • Ethanol

  • Deionized water

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the 1-ethyl-2-isopropyl-3-methylimidazolium bromide in a minimal amount of ethanol/water (e.g., 4:1 v/v).[8]

  • In a separate flask, dissolve sodium tetrafluoroborate in a minimal amount of deionized water.

  • Add the NaBF₄ solution to the stirred imidazolium salt solution at room temperature.

  • A white precipitate of sodium bromide (NaBr) should begin to form.

  • Stir the reaction mixture vigorously at room temperature for 4-6 hours to ensure complete exchange.

  • Remove the precipitated NaBr by filtration.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The residue will contain the desired ionic liquid and potentially some remaining salts. Dissolve the residue in dichloromethane. NaBr and excess NaBF₄ are insoluble in DCM and can be removed by a second filtration.

  • Wash the DCM solution with small portions of deionized water to remove any remaining water-soluble impurities.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the DCM under reduced pressure.

  • Dry the final product, a viscous liquid, under high vacuum at 70-80 °C to remove all traces of water and solvent.

Anion Exchange (Metathesis) Workflow start Imidazolium Bromide IL + NaBF₄ in Ethanol/Water reaction Stir at RT (4-6h) Precipitation of NaBr start->reaction filtration1 Filter to Remove NaBr reaction->filtration1 evaporation Evaporate Solvent filtration1->evaporation extraction Redissolve in DCM Filter again evaporation->extraction wash Wash with DI Water extraction->wash final Final IL: Imidazolium Tetrafluoroborate (After Drying) wash->final

Diagram 3: General workflow for anion metathesis.

Physicochemical Properties & Applications

The properties of the final ionic liquid are a direct consequence of the chosen cation and anion. The 2-isopropyl-1-methylimidazolium core provides a unique starting point for tuning these characteristics.

PropertyInfluence of Cation StructureInfluence of AnionIllustrative Example
Melting Point The bulky isopropyl group and longer alkyl chains can disrupt crystal packing, generally lowering the melting point.Larger, more asymmetric anions like NTf₂⁻ tend to decrease the melting point compared to smaller anions like Br⁻ or BF₄⁻.[C₂MIm-2-iPr][NTf₂] would be expected to have a lower melting point than [C₂MIm-2-iPr][Br].
Viscosity Increased steric hindrance and longer alkyl chains on the cation generally lead to higher viscosity.Anions that can form hydrogen bonds (e.g., halides) may increase viscosity.An IL with a butyl chain at N1 would likely be more viscous than one with an ethyl chain.
Thermal Stability Imidazolium cations are known for their high thermal stability.[1]Anions like PF₆⁻ and NTf₂⁻ generally impart higher thermal stability than halide anions.[9]Decomposition temperatures are often >300 °C for ILs with thermally stable anions.
Hydrophobicity Longer alkyl chains on the cation increase hydrophobicity.Halide and BF₄⁻ anions tend to be hydrophilic, while PF₆⁻ and NTf₂⁻ are hydrophobic.[C₄MIm-2-iPr][PF₆] will be immiscible with water, while [C₂MIm-2-iPr][Br] will be soluble.

Potential Applications:

  • Pharmaceuticals: As active pharmaceutical ingredients (API-ILs) or as drug delivery vehicles.[10]

  • Corrosion Inhibition: Imidazolium-based ILs can form protective films on metal surfaces, a property influenced by the alkyl chain length.[2]

  • Catalysis: Used as non-volatile, recyclable solvents and catalysts in organic synthesis.[8][11]

  • Electrochemistry: As electrolytes in batteries and capacitors, where their stability and conductivity are paramount.[3]

References

  • Chem-Impex. (n.d.). 2-Isopropyl-1H-imidazole. Retrieved from [Link]

  • Alfa Chemistry. (2024, August 9). Exploring the World of Ionic Liquids [Video]. YouTube. Retrieved from [Link]

  • Bicak, N., et al. (2008). Synthesis and Characterization of Novel Dimeric Ionic Liquids by Conventional Approaches. International Journal of Molecular Sciences, 9(7), 1207-1218. Retrieved from [Link]

  • Fouda, A. E. A. S., et al. (2020). Imidazolium based ionic liquid derivatives; synthesis and evaluation of inhibitory effect on mild steel corrosion in hydrochloric acid solution. Scientific Reports, 10(1), 3531. Retrieved from [Link]

  • de Kort, T. M., et al. (2011). Synthesis of imidazolium-based ionic liquids with linear and branched alkyl side chains. Organic & Biomolecular Chemistry, 9(1), 207-214. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-isopropyl-2-methylimidazole. Retrieved from [Link]

  • Kandasamy, E., et al. (2015). Synthesis and characterization of 1-isopropyl imidazolium based ionic liquids. Journal of Chemical and Pharmaceutical Research, 7(2), 852-855. Retrieved from [Link]

  • Google Patents. (2009). CN101665462A - Method for preparing vinylimidazole ionic liquid.
  • ResearchGate. (2025). Designing Imidazole-Based Ionic Liquids and Ionic Liquid Monomers for Emerging Technologies. Retrieved from [Link]

  • NIH - National Center for Biotechnology Information. (2025). Imidazolium-Based Ionic Liquid Exhibiting Dual Hydrophilic and Oleophobic Properties without Polar End Groups. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Synthesis, structure and properties of imidazolium-based energetic ionic liquids. RSC Advances, 4(76), 40285-40294. Retrieved from [Link]

  • Elsevier. (2021). Synthesis and characterization of physicochemical properties of imidazolium-based ionic liquids and their application for simultaneous removal of dyes from wastewater. Journal of Molecular Liquids, 337, 116422. Retrieved from [Link]

  • Google Patents. (2015). US9090567B2 - Process for preparing ionic liquids by anion exchange.
  • ACS Publications. (2017). Biological Activity of Ionic Liquids and Their Application in Pharmaceutics and Medicine. Chemical Reviews, 117(10), 7190-7239. Retrieved from [Link]

  • Al-Azzawi, S. S. (2018). Synthesis and physical study of new ionic liquids based imidazolium salts. Journal of Physics: Conference Series, 1003, 012061. Retrieved from [Link]

  • ResearchGate. (2025). Imidazolium ionic liquids: A simple anion exchange protocol. Retrieved from [Link]

  • ResearchGate. (n.d.). Imidazolium-Based Ionic Liquids: Some Research Methods, Applications and Physico-Chemical Properties. Retrieved from [Link]

  • Revue Roumaine de Chimie. (2008). QUATERNIZATION OF N-METHYLATED PHENYL-BENZIMIDAZOLE AZOMETHINES TO BENZIMIDAZOLIUM SALTS. 53(11), 1011-1017. Retrieved from [Link]

  • ACS Publications. (2002). Synthesis and Characterization of Ionic Liquids Incorporating the Nitrile Functionality. The Journal of Organic Chemistry, 67(14), 4968-4971. Retrieved from [Link]

  • Google Patents. (2009). CN101402607A - Synthesis of 1-isobutyl-2-methyl imidazole.
  • ResearchGate. (n.d.). The physicochemical properties of some imidazolium-based ionic liquids and their binary mixtures. Retrieved from [Link]

  • MDPI. (2016). The Quaternization Reaction of 5-O-Sulfonates of Methyl 2,3-o-Isopropylidene-β-D-Ribofuranoside with Selected Heterocyclic and Aliphatic Amines. Molecules, 21(2), 161. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Chapter 3: Synthesis of Ionic Liquids. Retrieved from [Link]

  • NIH - National Center for Biotechnology Information. (2010). Microwave Assisted Reactions of Some Azaheterocylic Compounds. Molecules, 15(4), 2824-2839. Retrieved from [Link]

  • NIH - National Center for Biotechnology Information. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Retrieved from [Link]

  • Polymer Source. (n.d.). Poly(N-vinyl imidazole, quaternized with methyl iodide). Retrieved from [Link]

Sources

Application

Application Note: Functionalization of 2-Isopropyl-1-methyl-1H-imidazole in Antimicrobial Drug Synthesis

This Application Note is structured for researchers and process chemists focusing on the synthesis of imidazole-based antimicrobial and antifungal agents. It prioritizes the specific functionalization of 2-Isopropyl-1-me...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured for researchers and process chemists focusing on the synthesis of imidazole-based antimicrobial and antifungal agents. It prioritizes the specific functionalization of 2-Isopropyl-1-methyl-1H-imidazole (CAS 36947-68-9), a critical scaffold for sterically hindered nitroimidazoles (e.g., Ipronidazole).

Executive Summary & Chemical Logic

2-Isopropyl-1-methyl-1H-imidazole serves as a specialized building block for the synthesis of 5-nitroimidazole derivatives. Unlike the more common 2-methylimidazole, the 2-isopropyl group introduces significant steric bulk adjacent to the nitrogen centers.

Therapeutic Rationale

In antifungal and antimicrobial drug design, this scaffold offers three distinct advantages over unhindered imidazoles:

  • Lipophilicity Modulation: The isopropyl group increases the LogP, enhancing passive transport across fungal and protozoal cell membranes.

  • Metabolic Stability: Steric hindrance at the C2 position protects the imidazole ring from rapid oxidative metabolism by host enzymes.

  • Electronic Tuning: The electron-donating isopropyl group influences the redox potential of the nitro-group at C5, which is critical for the mechanism of action (reductive activation).

Primary Application

The core application of this molecule is the synthesis of Ipronidazole (1-methyl-2-isopropyl-5-nitroimidazole) and related next-generation nitroimidazole antifungals. These compounds function as prodrugs: they are inactive until reduced by low-redox-potential enzymes (like ferredoxin) found in anaerobic organisms and specific fungi, generating toxic radical species that damage DNA.

Mechanism of Action: The Nitro-Radical Cascade

The efficacy of drugs derived from this scaffold relies on the bioactivation of the C5-nitro group. The 2-isopropyl moiety stabilizes the molecule during transport but does not interfere with the intracellular reduction.

MOA Prodrug Parent Drug (2-Isopropyl-1-methyl-5-nitroimidazole) Entry Cellular Entry (Passive Diffusion) Prodrug->Entry Reduction Enzymatic Reduction (Ferredoxin/Nitroreductase) Entry->Reduction Target Specificity Radical Nitro Radical Anion (R-NO2•-) Reduction->Radical Single e- Transfer Damage Covalent Binding to DNA Strand Breakage Radical->Damage High Reactivity Death Cell Death (Apoptosis/Necrosis) Damage->Death

Figure 1: Mechanism of Action for 5-nitroimidazole derivatives synthesized from the 2-isopropyl-1-methyl-1H-imidazole scaffold.

Experimental Protocols

Protocol A: Regioselective C5-Nitration (The "Safe" Industrial Method)

Objective: Synthesis of 1-methyl-2-isopropyl-5-nitroimidazole (Ipronidazole).[1] Challenge: Direct nitration of imidazoles can be hazardous due to exotherms ("microexplosions") and often yields mixtures of C4/C5 isomers. Solution: This protocol uses a pre-formed nitrate salt method to control the exotherm and maximize regioselectivity for the C5 position.

Reagents:
  • Starting Material: 2-Isopropyl-1-methyl-1H-imidazole (10.0 g, 80.5 mmol)

  • Acid 1: Nitric Acid (HNO₃), fuming or 98% (sp. gr. 1.50)

  • Acid 2: Sulfuric Acid (H₂SO₄), concentrated

  • Quenching: Crushed ice, Ammonium Hydroxide (NH₄OH)

  • Solvent: Dichloromethane (DCM) for extraction

Step-by-Step Methodology:
  • Nitrate Salt Formation (Exotherm Control):

    • Place 20 mL of Nitric Acid in a 250 mL 3-neck round-bottom flask equipped with a thermometer, dropping funnel, and magnetic stirrer.

    • Cool to 0–5°C using an ice/salt bath.

    • Slowly add 2-Isopropyl-1-methyl-1H-imidazole dropwise. CRITICAL: Maintain temperature below 10°C. This forms the imidazolium nitrate salt in situ.

  • Dehydration/Nitration:

    • Add 10 mL of concentrated Sulfuric Acid dropwise to the mixture.

    • Allow the temperature to rise naturally to room temperature, then heat the mixture slowly to 90°C .

    • Maintain at 90°C for 2 hours .

    • Note: The C2-isopropyl group directs the electrophilic substitution to the C5 position due to the steric blocking of the N3 lone pair and the electronic effects of the N1-methyl group.

  • Quenching & Isolation:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly onto 200 g of crushed ice with vigorous stirring.

    • Neutralize the solution to pH 8–9 using Ammonium Hydroxide (28%). Caution: Exothermic neutralization.

    • A precipitate may form.[2][3] Extract the aqueous layer with DCM (3 x 50 mL).

  • Purification:

    • Combine organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Concentrate under reduced pressure.[4]

    • Recrystallization: Recrystallize the crude solid from Ethanol/Water (1:1) to yield light yellow crystals.

Data Specifications (Expected):
ParameterSpecification
Appearance Pale yellow crystalline solid
Melting Point 58–60 °C
Yield 65–75%
1H NMR (CDCl₃) δ 7.95 (s, 1H, C4-H), 3.98 (s, 3H, N-CH₃), 3.15 (sept, 1H, CH), 1.35 (d, 6H, CH₃)
Protocol B: C4/C5 Halogenation (Intermediate for Coupling)

Objective: To create a handle for Suzuki/Sonogashira coupling (for non-nitro antifungal analogs).

  • Dissolution: Dissolve 2-Isopropyl-1-methyl-1H-imidazole (1 eq) in dry THF.

  • Lithiation: Cool to -78°C. Add n-Butyllithium (1.1 eq) dropwise. Note: The C5 proton is the most acidic due to the N1-methyl group.

  • Quenching: Add Iodine (I₂) (1.2 eq) dissolved in THF.

  • Workup: Warm to RT, quench with saturated Na₂S₂O₃ (to remove excess iodine), extract with Ethyl Acetate.

  • Product: 5-Iodo-2-isopropyl-1-methylimidazole. This intermediate can now be coupled with aryl-boronic acids (e.g., 2,4-difluorophenylboronic acid) to synthesize novel azole antifungals.

Synthesis Workflow Diagram

The following diagram illustrates the divergent synthesis pathways from the parent scaffold.

Synthesis Start 2-Isopropyl-1-methyl-1H-imidazole (Starting Material) Reagent1 HNO3 / H2SO4 90°C Start->Reagent1 Reagent2 1. n-BuLi, -78°C 2. I2 Start->Reagent2 Intermediate1 Imidazolium Nitrate Salt Reagent1->Intermediate1 In situ Product1 1-Methyl-2-isopropyl-5-nitroimidazole (Ipronidazole) Intermediate1->Product1 Dehydration Product2 5-Iodo-2-isopropyl-1-methylimidazole Reagent2->Product2 C5-Lithiation Coupling Pd-Catalyzed Coupling (Ar-B(OH)2) Product2->Coupling FinalDrug Novel Aryl-Azole Antifungal Coupling->FinalDrug

Figure 2: Divergent synthesis pathways: Nitration for Ipronidazole analogs vs. Iodination for biaryl azole antifungals.

Safety & Handling (Critical)

  • Thermal Runaway: The nitration of imidazoles is highly exothermic. Never add the imidazole solid directly to hot mixed acid. Always form the nitrate salt at low temperature first (Protocol A, Step 1).

  • Nitro-Compounds: The product (5-nitroimidazole) is a potential mutagen (suspected carcinogen). Handle all powders in a fume hood or glovebox.

  • Storage: 2-Isopropyl-1-methyl-1H-imidazole is hygroscopic. Store under nitrogen at 2–8°C.

References

  • Synthesis and Nitration Studies

    • Title: Nitration Studies on 2-Isopropylimidazole.[1][5]

    • Source: Canadian Journal of Chemistry.[5]

    • Link:[Link]

  • Industrial Protocol (Safety)
  • Antifungal Activity Context

    • Title: New Antifungal Agents with Azole Moieties.[6]

    • Source: PMC (NIH).
    • Link:[Link]

  • Compound Data & Properties

    • Title: 2-Isopropyl-1-methyl-1H-imidazole Compound Summary.
    • Source: PubChem.[1]

    • Link:[Link]

Sources

Method

2-Isopropyl-1-methyl-1H-imidazole as a building block in organic synthesis

Topic: 2-Isopropyl-1-methyl-1H-imidazole as a building block in organic synthesis Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals A Sterically...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Isopropyl-1-methyl-1H-imidazole as a building block in organic synthesis Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals

A Sterically Tuned Building Block for Catalysis, Materials Science, and Coordination Chemistry[1]

Executive Summary

2-Isopropyl-1-methyl-1H-imidazole (CAS: N/A for specific isomer often, but related to generic alkyl imidazoles; specific derivatives like 5-iodo exist) is a specialized 1,2-disubstituted imidazole. Unlike its unhindered analog 1-methylimidazole (NMI), this compound features a bulky isopropyl group at the C2 position. This structural modification is not merely cosmetic; it fundamentally alters the electronic and steric profile of the molecule, making it a critical tool for:

  • Latent Epoxy Curing: Providing delayed catalytic onset for one-pot adhesive systems.

  • Alkaline-Stable Ionic Liquids: Blocking the C2 position to prevent deprotonation and ring-opening in high-pH environments (e.g., Anion Exchange Membranes).

  • Biomimetic Coordination: Controlling metal coordination numbers (e.g., Fe(II) centers) to model enzymatic active sites.[1]

Chemical Profile & Reactivity

The utility of 2-isopropyl-1-methyl-1H-imidazole stems from the interplay between the basic N3 nitrogen and the steric bulk of the C2-isopropyl group.

FeatureChemical ConsequenceApplication Domain
C2-Isopropyl Group Steric hindrance around N3; Blocks C2-H acidity.Latent Catalysis, Stable Ionic Liquids
N1-Methyl Group Prevents tautomerization; Increases lipophilicity.Organic Synthesis, Solvation
N3-Lone Pair Nucleophilic center; Lewis base.Epoxy Curing, Metal Ligand
C4/C5 Positions Open for electrophilic substitution (e.g., halogenation).Drug Discovery (Intermediate synthesis)
Reactivity Visualization

The following diagram maps the functional utility of the scaffold based on its structural nodes.

ReactivityMap Core 2-Isopropyl-1-methyl-1H-imidazole N3 N3 Nitrogen (Nucleophilic Center) Core->N3 C2 C2-Isopropyl (Steric Shield) Core->C2 C45 C4/C5 Carbons (Functionalization) Core->C45 Epoxy Latent Epoxy Curing (Delayed Nucleophilicity) N3->Epoxy Initiates polymerization Ligand Metal Coordination (Low Coordination Numbers) N3->Ligand Sigma donor IL Alkaline Stable Ionic Liquids (Blocks C2-OH attack) C2->IL Prevents Carbene Formation C2->Ligand Modulates Geometry Pharma Cross-Coupling Precursors (e.g., 5-iodo derivatives) C45->Pharma Electrophilic Subst.

Figure 1: Structural-Functional Map of 2-Isopropyl-1-methyl-1H-imidazole.

Core Applications

A. Latent Curing Agents for Epoxy Resins

In epoxy resin chemistry, standard imidazoles (like 2-methylimidazole) cure rapidly at room temperature, limiting pot life. The 2-isopropyl substituent introduces significant steric hindrance near the nucleophilic N3.

  • Mechanism: The bulky isopropyl group retards the initial attack of the imidazole nitrogen on the epoxide ring at room temperature. Upon heating, thermal energy overcomes this steric barrier, allowing curing to proceed.

  • Benefit: Enables "One-Pot" systems with extended shelf life but rapid cure at elevated temperatures (100°C+).

B. Alkaline Anion-Exchange Membranes (AEMs)

Imidazolium-based ionic liquids are candidates for AEM fuel cells. However, standard C2-H imidazoliums degrade in high pH (alkaline) via deprotonation and subsequent ring-opening.

  • Solution: Methylating 2-isopropylimidazole yields 1-methyl-2-isopropylimidazolium salts .

  • Mechanism: The C2-isopropyl group eliminates the acidic C2 proton and sterically shields the C2 carbon from nucleophilic attack by hydroxide ions (

    
    ), significantly enhancing alkaline stability compared to C2-H or C2-Methyl analogs.
    
C. Biomimetic Coordination Chemistry

This compound is used to model the active sites of non-heme iron enzymes, such as Carotenoid Cleavage Dioxygenases (CCDs) .[1]

  • Insight: The steric bulk of the isopropyl group forces lower coordination numbers on the metal center. For example, while 1,2-dimethylimidazole forms 6-coordinate complexes with Fe(II), 2-isopropyl-1-methylimidazole favors 4-coordinate tetrahedral complexes (e.g., [Fe(1-Me-2-iPrIm)4]2+). This mimics the constrained geometry of enzyme active sites.

Experimental Protocol: Synthesis of 2-Isopropyl-1-methyl-1H-imidazole

Note: This protocol describes the N-methylation of commercially available 2-isopropylimidazole.

Reagents & Materials
ReagentMW ( g/mol )Equiv.[2][1][3][4][5][6]Role
2-Isopropylimidazole 110.161.0Starting Material
Iodomethane (MeI) 141.941.1Methylating Agent
Potassium Hydroxide (KOH) 56.112.0Base
Acetonitrile (MeCN) -SolventReaction Medium
Dichloromethane (DCM) -SolventExtraction
Step-by-Step Procedure
  • Preparation:

    • Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

    • Charge the flask with 2-isopropylimidazole (5.5 g, 50 mmol) and Acetonitrile (40 mL).

    • Add KOH (5.6 g, 100 mmol) to the solution. Caution: Exothermic.

  • Alkylation:

    • Cool the mixture to 0°C using an ice bath.

    • Add Iodomethane (7.1 g, 50 mmol) dropwise over 15 minutes.

    • Allow the reaction to warm to room temperature (25°C) and stir under nitrogen atmosphere for 4 hours .

    • Monitoring: Check reaction progress via TLC (Eluent: 10% MeOH in DCM) or GC-MS.

  • Workup:

    • Remove the acetonitrile solvent under reduced pressure (Rotavap).[3]

    • Resuspend the residue in Water (50 mL) and extract with Dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with Brine (50 mL).

    • Dry the organic phase over anhydrous MgSO₄ .[2]

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under vacuum.

    • Distillation: Purify the crude yellow oil by vacuum distillation (bp approx. 80-90°C at 1 mmHg) to obtain a colorless to pale yellow liquid.

  • Characterization (Expected Data):

    • Appearance: Pale yellow liquid.[3]

    • 1H NMR (400 MHz, CDCl3): δ 6.89 (d, 1H), 6.73 (d, 1H), 3.56 (s, 3H, N-Me), 2.97 (sept, 1H, iPr-CH), 1.29 (d, 6H, iPr-Me).

Synthesis Workflow Diagram

SynthesisFlow Start Start: 2-Isopropylimidazole + KOH in MeCN Step1 Addition of MeI (0°C, Dropwise) Start->Step1 Step2 Reaction: 4h @ RT (N2 Atmosphere) Step1->Step2 Step3 Workup: Evaporate MeCN, Extract w/ DCM Step2->Step3 Step4 Purification: Vacuum Distillation Step3->Step4 End Product: 2-Isopropyl-1-methyl-1H-imidazole Step4->End

Figure 2: Synthetic workflow for the N-methylation of 2-isopropylimidazole.

Handling & Stability

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). The compound is hygroscopic.

  • Safety: Irritant to eyes and skin. Use standard PPE (gloves, goggles, fume hood).

  • Compatibility: Compatible with most organic solvents (DCM, THF, MeOH). Avoid strong oxidizing agents.

References

  • Latent Epoxy Curing Agents

    • Source: Patent US6329473B1. "Amine-modified epoxy resin composition."[7]

    • Context: Lists 1-methyl-2-isopropylimidazole as a hardener for epoxy resins.[7][8]

  • Alkaline Stable Membranes

    • Source: Lin, B., et al. (2013).[2] "Alkaline Stable C2-Substituted Imidazolium-Based Anion-Exchange Membranes." Chemistry of Materials, 25(9), 1858–1867.[2]

    • Context: Details the synthesis and stability testing of 2-isopropyl-1-methylimidazolium salts.
  • Coordination Chemistry (Iron Complexes)

    • Source: Soave, A. (2023).[1] "Synthesis and Reactivity of Alkene Dioxygenase Model Complexes." Oakland University Theses.

    • Context: Describes the synthesis of 2 and the steric effects of the ligand.

  • General Synthesis of 1,2-Disubstituted Imidazoles

    • Source: Organic Syntheses, Coll. Vol. 93, p. 331 (2016).[3] (General method adaptation).

    • Context: General procedures for N-methyl

Sources

Application

Application Note: A Modular Approach to the Synthesis of 2-Isopropyl-1-methyl-1H-imidazole Derivative Libraries for High-Throughput Screening

An Application Guide for Drug Discovery Professionals Introduction: The Imidazole Scaffold in Modern Drug Discovery The imidazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Drug Discovery Professionals

Introduction: The Imidazole Scaffold in Modern Drug Discovery

The imidazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in numerous natural products and FDA-approved pharmaceuticals.[1][2][3] Its unique electronic properties, ability to act as a proton donor and acceptor, and capacity for coordinating with metallic centers in enzymes make it a highly versatile pharmacophore.[3][4] Imidazole derivatives have demonstrated a vast range of biological activities, including antifungal, anticancer, antibacterial, and anti-inflammatory properties.[4][5]

The 2-Isopropyl-1-methyl-1H-imidazole core is a particularly compelling starting point for library synthesis. The isopropyl group at the 2-position can enhance metabolic stability and improve solubility, while the N1-methyl group blocks tautomerization and provides a fixed vector for substituent exploration.[6] Creating a diverse library from this central scaffold allows researchers to systematically explore the chemical space around the core, enabling comprehensive Structure-Activity Relationship (SAR) studies and increasing the probability of identifying novel hit compounds in high-throughput screening (HTS) campaigns.

This guide provides a detailed, field-proven protocol for the modular synthesis of a diverse library of 2-Isopropyl-1-methyl-1H-imidazole derivatives. We will cover the synthesis of the core scaffold, a robust parallel synthesis methodology for diversification, and the necessary analytical validation steps.

Strategic Overview: A Convergent Synthesis for Library Generation

A successful library synthesis hinges on a robust and convergent strategy. Instead of building each derivative from the ground up, we will employ a more efficient approach:

  • Core Scaffold Synthesis: Synthesize and purify the central 2-Isopropyl-1-methyl-1H-imidazole building block in a sufficient quantity.

  • Scaffold Functionalization: Introduce a reactive "handle" onto the core scaffold at a position amenable to diversification. For this protocol, we will focus on regioselective bromination.

  • Parallel Diversification: Employ a high-throughput, parallel reaction format to couple a wide array of building blocks to the functionalized core, rapidly generating hundreds of unique derivatives. We will utilize the Suzuki-Miyaura cross-coupling reaction for its exceptional functional group tolerance and reliability.[7]

This modular strategy ensures that each library member shares the same core, making subsequent SAR analysis more straightforward and interpretable.

G cluster_0 Phase 1: Core Synthesis cluster_1 Phase 2: Library Generation cluster_2 Phase 3: Analysis & Screening A Starting Materials (e.g., 2-Isopropyl-1H-imidazole) B N-Methylation Protocol A->B C Core Scaffold (2-Isopropyl-1-methyl-1H-imidazole) B->C D Regioselective Bromination C->D E Functionalized Core (Bromo-derivative) D->E F Parallel Suzuki Coupling (96-Well Plate Format) E->F H Purified Derivative Library F->H G Diverse Boronic Acids (R1, R2, R3...Rn) G->F I QC by LC-MS H->I J High-Throughput Screening (HTS) I->J K Hit Identification & SAR J->K

Caption: Convergent workflow for library synthesis.

Protocol I: Synthesis of the Core Scaffold

This protocol details the synthesis of the 2-Isopropyl-1-methyl-1H-imidazole core via N-methylation of the commercially available 2-Isopropyl-1H-imidazole.

Causality Behind Experimental Choices
  • Base Selection (NaH): Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the imidazole N-H. This ensures the reaction proceeds to completion and prevents side reactions that might occur with weaker, equilibrium-based systems (e.g., carbonates).

  • Solvent Selection (THF): Anhydrous tetrahydrofuran (THF) is an excellent polar aprotic solvent for this reaction. It readily dissolves the imidazole starting material and is compatible with the highly reactive NaH. Its relatively low boiling point simplifies removal post-reaction.

  • Reagent (MeI): Methyl iodide is a highly reactive and efficient methylating agent. It is added at 0°C to control the initial exotherm of the reaction.

Step-by-Step Methodology
  • Preparation: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (N₂ or Argon), add a 60% dispersion of sodium hydride (NaH) in mineral oil (1.1 eq, 4.4 g).

  • Washing: Wash the NaH dispersion with anhydrous hexanes (3 x 20 mL) to remove the mineral oil, carefully decanting the hexanes each time.

  • Suspension: Suspend the washed NaH in anhydrous THF (100 mL).

  • Deprotonation: Cool the suspension to 0°C using an ice bath. Dissolve 2-Isopropyl-1H-imidazole (1.0 eq, 10.0 g) in anhydrous THF (50 mL) and add it dropwise to the NaH suspension over 30 minutes. Hydrogen gas evolution will be observed.

  • Activation: Allow the mixture to stir at 0°C for 30 minutes after the addition is complete, then warm to room temperature and stir for an additional 1 hour to ensure complete deprotonation.

  • Alkylation: Cool the reaction mixture back to 0°C. Add methyl iodide (MeI) (1.2 eq, 17.0 g, 7.5 mL) dropwise.

  • Reaction: After addition, remove the ice bath and allow the reaction to stir at room temperature overnight (approx. 16 hours). Monitor reaction completion by TLC or LC-MS.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution (50 mL) at 0°C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Washing: Wash the combined organic layers with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 2-Isopropyl-1-methyl-1H-imidazole as a clear oil.

Characterization of the Core Scaffold

The identity and purity of the synthesized core must be rigorously confirmed before proceeding to library generation.

Analysis Expected Result
¹H NMR (400 MHz, CDCl₃)δ ~6.95 (d, 1H), 6.80 (d, 1H), 3.60 (s, 3H), 3.10 (sept, 1H), 1.25 (d, 6H)
¹³C NMR (101 MHz, CDCl₃)δ ~155.0, 127.0, 120.0, 33.5, 27.0, 22.5
LC-MS (ESI+)Purity >98%; Calculated for C₇H₁₂N₂ [M+H]⁺: 125.10, Found: 125.1

Protocol II: Parallel Library Synthesis via Suzuki-Miyaura Coupling

This protocol outlines the generation of a diverse library in a 96-well plate format, starting from the brominated core scaffold.

Step A: Regioselective Bromination of the Core
  • Dissolve 2-Isopropyl-1-methyl-1H-imidazole (1.0 eq) in acetonitrile (ACN).

  • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at room temperature.

  • Stir for 2-4 hours until the starting material is consumed (monitor by LC-MS).

  • Concentrate the reaction mixture and purify via chromatography to isolate the 4-bromo (or 4,5-dibromo) derivative. The regioselectivity will depend on the precise conditions and may require optimization. For this protocol, we will assume the mono-brominated species is isolated as the major product.

Step B: Parallel Suzuki Coupling in a 96-Well Plate

Causality Behind Experimental Choices:

  • Catalyst (Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a highly effective and versatile catalyst for Suzuki couplings with aryl bromides. It is robust and generally provides good yields across a wide range of substrates.

  • Format (96-Well Plate): This format is standard for HTS and allows for the simultaneous execution of dozens of unique reactions, dramatically accelerating the discovery process.

  • Building Blocks (Boronic Acids): A diverse set of commercially available boronic acids is used to introduce a wide range of functionalities (e.g., aromatic, heteroaromatic, aliphatic, polar, non-polar groups) onto the core scaffold.

Caption: High-throughput parallel Suzuki coupling workflow.

Methodology:

  • Plate Preparation: In each well of a 96-well reaction block, add a pre-weighed amount of a unique boronic acid (1.2 eq). A stock solution of the brominated imidazole core (1.0 eq, e.g., 25 µmol/well) in 1,4-dioxane (200 µL) is dispensed into each well.

  • Catalyst Addition: Prepare a stock solution/slurry of Pd(PPh₃)₄ (0.05 eq) and 2M aqueous K₂CO₃ (3.0 eq). Dispense this mixture (150 µL) into each well.

  • Reaction: Seal the 96-well plate with a cap mat. Purge the plate with nitrogen or argon. Place the plate on a shaker-heater and heat to 85°C for 12-18 hours.

  • Workup: After cooling to room temperature, quench the reactions by adding water (200 µL) to each well.

  • Purification: The library can be purified using parallel Solid-Phase Extraction (SPE). Load the contents of each well onto a pre-conditioned C18 SPE cartridge. Wash with water to remove salts and base, then elute the product with methanol or acetonitrile.

  • Final Plate: Collect the eluent in a fresh 96-well collection plate and concentrate using a centrifugal evaporator. The resulting dried compounds constitute the crude library, ready for analysis and screening.

Data from a Representative Library Synthesis

The following table shows hypothetical but realistic data for a subset of derivatives synthesized using the parallel Suzuki protocol.

Well ID R-Group (from Boronic Acid) Yield (%) Purity (LC-MS, %) Mass Spec [M+H]⁺ (Observed)
A1Phenyl7896201.14
A24-Fluorophenyl8198219.13
A33-Pyridyl6591202.13
A44-Methoxyphenyl7595231.15
A52-Thienyl7193207.09
A6Cyclopropyl5589165.15

Conclusion and Outlook

This application note provides a comprehensive and modular strategy for the efficient creation of 2-Isopropyl-1-methyl-1H-imidazole derivative libraries. The convergent synthesis of a core scaffold followed by robust, high-throughput Suzuki-Miyaura coupling allows for the rapid generation of hundreds of structurally related analogues. Each compound in the library is primed for HTS campaigns targeting a wide range of diseases.[4][5] Hits identified from these libraries can serve as starting points for lead optimization, where subsequent, more focused libraries can be synthesized to fine-tune potency, selectivity, and pharmacokinetic properties.

References

  • New protocols to access imidazoles and their ring fused analogues: synthesis
  • 2-Isopropyl-1H-imidazole.Chem-Impex.
  • Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis.Molecules (Basel, Switzerland), MDPI.
  • Recent advances in the synthesis of imidazoles.Organic & Biomolecular Chemistry, RSC Publishing.
  • Review of pharmacological effects of imidazole derivatives.World Journal of Biology Pharmacy and Health Sciences.
  • Synthesis of 1-isobutyl-2-methyl imidazole.
  • Synthesis and Applications of 2‐Substituted Imidazole and Its Derivatives: A Review.Journal of Heterocyclic Chemistry.
  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry.Molecules (Basel, Switzerland), MDPI.
  • Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes.Molecules (Basel, Switzerland), MDPI.
  • 2-Isopropyl-1-methyl-1H-imidazole.Fluorochem.
  • Parallel Synthesis of An Oligomeric Imidazole-4,5-dicarboxamide Library.
  • 1H-Imidazole, 2-(1-methylethyl)-.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Advanced Coupling Protocols for Sterically Hindered Imidazoles

[1] Subject: Overcoming Low Reactivity of 2-Isopropyl-1-methyl-1H-imidazole in Coupling Reactions Case ID: IMID-ISO-C5-ACT Support Level: Tier 3 (Senior Application Scientist)[1][2] Diagnostic Overview: The "Double-Edged...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Subject: Overcoming Low Reactivity of 2-Isopropyl-1-methyl-1H-imidazole in Coupling Reactions Case ID: IMID-ISO-C5-ACT Support Level: Tier 3 (Senior Application Scientist)[1][2]

Diagnostic Overview: The "Double-Edged" Substrate

If you are experiencing low reactivity with 2-Isopropyl-1-methyl-1H-imidazole , you are likely battling two opposing forces simultaneously.[1][2] While the 1-methyl and 2-isopropyl groups theoretically direct reactivity to the C5 position , they create a unique steric and electronic environment that disables standard palladium catalytic cycles.

Root Cause Analysis
SymptomUnderlying Mechanism
Reaction Stalls < 10% Conversion Catalyst Poisoning (N3 Binding): The imidazole N3 nitrogen is a potent σ-donor.[1][2] Without specific additives, Pd(II) coordinates tightly to N3, forming a stable, non-reactive "dead" complex rather than initiating the catalytic cycle [1, 2].
Low Yields / Sluggish Kinetics Steric Clash (Isopropyl Group): The bulky isopropyl group at C2 creates a "steric wall." While this effectively blocks C2 and discourages C4 attack, it also hinders the approach of bulky Pd-ligand complexes required for C5 activation [3].
Dehalogenation of Coupling Partner Protodehalogenation: If the C-H activation step is too slow (due to sterics), the active Pd-Ar species will scavenge protons from the solvent or base, reducing the aryl halide instead of coupling.

Troubleshooting & Optimization Guide (FAQ)

Q1: My reaction turns black/precipitates immediately. Is the catalyst dead?

A: Yes, likely due to the formation of Pd-black or stable bis-imidazole complexes .

  • The Fix: You must break the Pd-N3 interaction.

    • Add Pivalic Acid (PivOH): Add 30 mol% PivOH. This is non-negotiable for C-H activation here. It acts as a proton shuttle, lowering the energy of C-H bond cleavage via the Concerted Metallation-Deprotonation (CMD) pathway [4].

    • Add Copper(I) Iodide (CuI): In some cases, adding 10–20 mol% CuI helps by coordinating to the N3 nitrogen ("masking" it) or facilitating transmetallation [5].

Q2: I am using bulky ligands (e.g., XPhos, t-Bu3P) to boost reactivity, but it's failing.

A: You may have "Steric Overload."[1]

  • The Science: The 2-isopropyl group already crowds the reaction center. Adding an extremely bulky ligand (like XPhos) can prevent the Pd center from getting close enough to the C5 hydrogen.

  • The Fix: Switch to P(Cy)3 (Tricyclohexylphosphine) or P(2-furyl)3 .[2] These offer the necessary electron richness for oxidative addition but possess a smaller cone angle than t-Bu3P, allowing access to the hindered C5 position [6].

Q3: Can I just lithiate it (n-BuLi) and quench with a halide?

A: Proceed with extreme caution.

  • Risk: The C5 proton is the most acidic remaining spot, but the 2-isopropyl group can direct lithiation to the 1-methyl group (lateral lithiation) via coordination, leading to decomposition or alkylation side products.

  • Recommendation: If you must use organometallics, use Magnesiation (iPrMgCl·LiCl) rather than Lithiation to improve functional group tolerance and regiocontrol.[2]

Mechanistic Visualization: The CMD Pathway

The following diagram illustrates why Pivalate is essential for your specific substrate. It allows the Palladium to bypass the high-energy barrier imposed by the isopropyl group.

CMD_Mechanism Figure 1: Competition between Catalyst Poisoning (Red) and Pivalate-Assisted Activation (Green) Substrate 2-iPr-1-Me-Imidazole Poisoned N3-Bound Complex (DEAD END) Substrate->Poisoned Direct N3 Binding (No Additive) Active_Complex Active Pd-Pivalate Complex Substrate->Active_Complex + PivOH (30 mol%) Pd_Cat Pd(II) Species Pd_Cat->Poisoned Pd_Cat->Active_Complex TS_CMD CMD Transition State (PivO- H-C5 Interaction) Active_Complex->TS_CMD Agostic Interaction Product C5-Arylated Product TS_CMD->Product Reductive Elimination

[1][2]

Validated Experimental Protocols

Protocol A: Direct C-H Arylation (The Fagnou Modification)

Recommended as the primary route. High atom economy.

Reagents:

  • Substrate: 2-Isopropyl-1-methyl-1H-imidazole (1.0 equiv)[1][2]

  • Coupling Partner: Aryl Bromide (1.2 equiv)[2]

  • Catalyst: Pd(OAc)2 (5 mol%)[2][3]

  • Ligand: PCy3[1][2]·HBF4 (10 mol%) — Critical: Use the HBF4 salt for stability.

  • Additive: Pivalic Acid (30 mol%) [2][4]

  • Base: K2CO3 (2.0 equiv) or Cs2CO3 (for tougher substrates)[2]

  • Solvent: DMA (Dimethylacetamide) or Anisole (Green alternative) [7].[2]

Step-by-Step:

  • Purge: Charge a reaction vial with Pd(OAc)2, PCy3·HBF4, K2CO3, and the Aryl Bromide.[4] Purge with Argon for 5 minutes.

  • Solvation: Add DMA (0.2 M concentration relative to imidazole) and Pivalic Acid.

  • Addition: Add the 2-Isopropyl-1-methyl-1H-imidazole via syringe.

  • Heating: Seal and heat to 100–110 °C for 12–16 hours.

    • Note: Do not exceed 130 °C; the isopropyl group may undergo thermal degradation or rearrangement.

  • Workup: Dilute with EtOAc, wash with water (x3) to remove DMA.[2] Dry over Na2SO4.[2]

Protocol B: Halogen-Lithium Exchange (The "Backup" Route)

Use this only if Protocol A fails due to electronic mismatch.[2]

Reagents:

  • Substrate: 2-Isopropyl-1-methyl-1H-imidazole[1][2]

  • Reagent: N-Bromosuccinimide (NBS) [1][2]

  • Catalyst (Step 2): Pd(dppf)Cl2 (5 mol%)[2]

Step-by-Step:

  • Bromination (C5 Selective): Dissolve imidazole in CH3CN (0 °C). Add NBS (1.05 equiv) portion-wise.[2] Stir at RT for 2 hours. The isopropyl group blocks C2, forcing bromination to C5 (and partially C4, separation required).

  • Coupling: Isolate the 5-bromo-2-isopropyl-1-methylimidazole.

  • Suzuki Condition: React the brominated intermediate with an Aryl Boronic Acid (1.5 equiv), K3PO4 (2.0 equiv), and Pd(dppf)Cl2 in Dioxane/Water (4:1) at 90 °C.

Comparative Data: Ligand Efficiency

The following table summarizes expected conversion rates based on ligand choice for C2-substituted imidazoles [6, 8].

LigandTypeConversion (16h)Notes
PPh3 Monodentate< 20%Ineffective; binds too weakly to prevent N-poisoning.[1][2]
P(t-Bu)3 Bulky Alkyl45%Too bulky; clashes with 2-isopropyl group.[1][2]
PCy3 Alkyl88% Optimal balance of sterics and electron donation.
XPhos Biaryl60%Good for chlorides, but sterically challenged here.
P(2-furyl)3 Heteroaryl75%Excellent alternative if PCy3 fails; smaller cone angle.[1][2]

References

  • Bellina, F., et al. (2005).[5] "Regioselective synthesis of 1,5-diaryl-1H-imidazoles by palladium-catalyzed direct arylation." The Journal of Organic Chemistry. Link[2]

  • Gevorgyan, V., et al. (2008). "Pd-Catalyzed Direct Arylation of Heteroaromatic Rings." Chemical Reviews. Link[2]

  • Campeau, L. C., & Fagnou, K. (2009).[6][7] "Palladium-catalyzed direct arylation of azine and azole N-oxides."[1][2][5][6][7] Journal of the American Chemical Society.[5][7] Link[2]

  • Lafrance, M., & Fagnou, K. (2006). "Palladium-catalyzed benzene arylation: incorporation of catalytic pivalic acid as a proton shuttle."[1][2][5] Journal of the American Chemical Society.[5][7] Link[2]

  • Pivsa-Art, S., et al. (1998).[1][2] "Palladium-Catalyzed Arylation of Azole Compounds with Aryl Halides in the Presence of Alkali Metal Carbonates and the Use of Copper Iodide." Bulletin of the Chemical Society of Japan. Link

  • Roger, J., et al. (2009). "Palladium-catalysed C5-arylation of thiazoles and imidazoles." ChemCatChem. Link[2]

  • Hachiya, H., et al. (2019). "Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole." Molecules. Link[2]

  • Liégault, B., et al. (2009). "Establishment of Broadly Applicable Reaction Conditions for the Palladium-Catalyzed Direct Arylation." The Journal of Organic Chemistry. Link[2]

Sources

Optimization

Technical Support Center: A Scientist's Guide to Mastering Regioselectivity

Welcome to the Technical Support Center, your dedicated resource for navigating the complexities of regioselectivity in organic synthesis. This guide is designed for researchers, scientists, and drug development professi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center, your dedicated resource for navigating the complexities of regioselectivity in organic synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter the challenge of controlling the formation of constitutional isomers in their daily work. Here, we move beyond textbook definitions to provide field-proven insights, troubleshooting guides, and detailed protocols to empower you to achieve your desired regiochemical outcomes with confidence.

Understanding the "Why": The Pillars of Regiocontrol

At its core, achieving regioselectivity is about directing a reaction to a specific site on a molecule. This control is governed by a delicate interplay of electronic and steric factors. Understanding these fundamental principles is the first step towards troubleshooting and optimizing your reactions.

Q1: I'm getting a mixture of regioisomers. What are the fundamental principles I should reconsider?

A1: The formation of regioisomers is a classic challenge that hinges on the subtle balance of electronics and sterics. Let's break down the key factors:

  • Electronic Effects: The distribution of electron density in your substrate is a primary determinant of where a reagent will react. Electron-donating groups (EDGs) activate a molecule towards electrophilic attack and typically direct incoming electrophiles to the ortho and para positions in aromatic systems.[1][2][3] Conversely, electron-withdrawing groups (EWGs) deactivate the ring and direct incoming electrophiles to the meta position.[4] In alkene additions, the stability of the carbocation intermediate is paramount, leading to Markovnikov's rule where the electrophile adds to the less substituted carbon.[1]

  • Steric Hindrance: The physical bulk of substituents on your substrate or reagent can prevent a reaction from occurring at a particular site.[5][6] A larger group can block access to a nearby reactive center, forcing the reaction to occur at a less hindered position.[5][6] This principle is often exploited to favor a specific regioisomer.

  • Reaction Mechanism: The underlying mechanism of the reaction dictates which factors are dominant. For instance, reactions proceeding through a carbocation intermediate are heavily influenced by electronics, while concerted reactions or those involving bulky transition states are more sensitive to steric effects.

A thorough analysis of your substrate's electronic properties and the steric environment around the reactive sites is the critical first step in diagnosing and solving regioselectivity issues.

Strategic Approaches to Enforce Regioselectivity

Once you have a firm grasp of the underlying principles, you can employ a variety of strategies to steer your reaction towards the desired regioisomer.

Leveraging Directing and Protecting Groups

Q2: How can I use directing groups to my advantage, and what if I need to achieve a "non-classical" regioselectivity?

A2: Directing groups are powerful tools for controlling regioselectivity, particularly in electrophilic aromatic substitution and C-H activation.[7][8]

  • Classical Directing Effects: As mentioned, EDGs are typically ortho, para-directors, while EWGs are meta-directors.[2][4] Halogens are an exception, being deactivating yet ortho, para-directing due to a balance of inductive withdrawal and resonance donation. Understanding the directing effect of the substituents on your aromatic ring is crucial for predicting the outcome of your reaction.[2][9]

  • Overriding Innate Selectivity: What if you need to functionalize a position that is electronically disfavored? Modern organic synthesis offers several elegant solutions:

    • Transient Directing Groups: These are groups that are temporarily installed to direct a reaction to a specific position and then removed. For example, carbon dioxide can be used as a transient directing group to achieve the meta-selective arylation of phenols, a transformation that overrides the natural ortho, para-directing effect of the hydroxyl group.[10][11]

    • Catalyst-Controlled C-H Activation: In some C-H activation reactions, the choice of catalyst and ligand can override the inherent reactivity of the substrate to favor a specific regioisomer.[7][8][12]

Q3: My molecule has multiple reactive functional groups. How can I selectively react at only one position?

A3: This is a classic chemoselectivity challenge that can be addressed using protecting groups. A protecting group temporarily masks a reactive functional group, preventing it from reacting while you perform a transformation elsewhere in the molecule.[13][14][15]

Key Considerations for a Good Protecting Group:

  • Ease of Installation and Removal: The protecting group should be easy to introduce and remove in high yield under mild conditions that do not affect other functional groups.[13][14]

  • Stability: It must be robust enough to withstand the reaction conditions for which protection is required.[13][14]

  • Orthogonality: In complex syntheses, you may need multiple protecting groups. An orthogonal set of protecting groups allows for the selective removal of one type of protecting group in the presence of others.[13]

G

Controlling Alkene Addition Reactions: Markovnikov vs. Anti-Markovnikov

Q4: I need to synthesize an alcohol from an alkene. How do I control whether I get the Markovnikov or anti-Markovnikov product?

A4: The regioselectivity of alkene hydration is a classic example of how reaction conditions dictate the outcome.

  • Markovnikov Addition: This proceeds via an electrophilic addition mechanism, typically using acid and water. The key intermediate is a carbocation, and the reaction proceeds through the most stable carbocation. This results in the hydroxyl group adding to the more substituted carbon of the double bond.

  • Anti-Markovnikov Addition: To achieve the opposite regioselectivity, you need to employ a different reaction mechanism. The most common method is hydroboration-oxidation .[16] In this two-step process, a borane reagent adds across the double bond, with the boron atom adding to the less sterically hindered carbon. Subsequent oxidation replaces the boron with a hydroxyl group, yielding the anti-Markovnikov alcohol.[16]

Comparative Guide to Hydroboration Reagents

The choice of borane reagent is critical for maximizing regioselectivity in hydroboration.

ReagentStructureKey FeaturesTypical Regioselectivity (Terminal Alkene)
Borane-THF (BH₃·THF)BH₃ complexGood general-purpose reagent.~94%
9-BBNBicyclic boraneHighly sterically hindered, excellent regioselectivity.[17]>99%[17]
DisiamylboraneDialkylboraneSterically hindered, good for selective hydroboration of terminal alkenes in the presence of internal alkenes.High
ThexylboraneMonoalkylboraneUseful for the synthesis of ketones from terminal alkynes via hydroboration.High

For applications demanding the highest levels of regioselectivity, 9-BBN is often the reagent of choice due to its significant steric bulk.[17][18]

G

Troubleshooting Guides for Common Reactions

Even with a solid understanding of the principles, experimental outcomes can be unpredictable. This section provides troubleshooting guidance for common reactions where regioselectivity is a concern.

The Heck Reaction: A Case Study in Ligand and Solvent Effects

Q5: I'm running a Heck reaction and getting a mixture of linear and branched products. How can I favor one over the other?

A5: The regioselectivity of the Heck reaction is notoriously sensitive to reaction conditions.[19][20] The choice of ligand, solvent, and halide/triflate precursor all play a crucial role in determining the outcome.[19][20]

Troubleshooting Flowchart for Heck Reaction Regioselectivity

G

Detailed Troubleshooting Steps:

  • Ligand Modification:

    • For Linear Products: Monodentate, bulky, electron-rich phosphine ligands often favor the neutral catalytic pathway, which tends to produce the linear isomer.[21] Consider ligands like P(t-Bu)₃ or P(o-tol)₃.

    • For Branched Products: Bidentate phosphine ligands, such as dppf or BINAP, can promote the cationic pathway, which often leads to the branched product, especially with electron-deficient alkenes.[20][21]

  • Solvent Screening:

    • Nonpolar Solvents (e.g., Toluene, Dioxane): These solvents often favor the neutral pathway and can promote the formation of the linear product.[22][23][24]

    • Polar Aprotic Solvents (e.g., DMF, NMP, Acetonitrile): These can favor the cationic pathway, potentially increasing the yield of the branched isomer.[22][23][24][25][26]

  • Precursor Choice:

    • Aryl Halides (I, Br, Cl): These typically favor the neutral pathway.

    • Aryl Triflates: In combination with halide scavengers (e.g., silver salts), triflates strongly promote the cationic pathway, which can significantly alter regioselectivity.[19]

  • Base Optimization: The base is crucial for regenerating the active Pd(0) catalyst. While less impactful on regioselectivity than ligands or solvents, an inappropriate base can lead to side reactions. Common bases include triethylamine, potassium carbonate, and sodium acetate.[21]

Functionalization of Heterocycles: A Regiochemical Tightrope

Q6: I'm trying to functionalize a quinoline ring, but the reaction is not selective. What are my options?

A6: The regioselective functionalization of heterocycles is a significant challenge due to the presence of multiple, electronically distinct C-H bonds.[27][28]

Strategies for Regiocontrol in Heterocycle Functionalization:

  • Exploiting Inherent Reactivity: The electronic nature of the heterocycle often dictates a preferred site of reaction. For example, in pyridine, the C-2 and C-4 positions are more electron-deficient and susceptible to nucleophilic attack, while the C-3 position is more prone to electrophilic attack.

  • Directing Groups: The installation of a directing group can be a highly effective strategy to achieve regioselectivity in C-H activation.[27] A wide variety of functional groups can serve as directing groups, guiding the catalyst to a specific C-H bond.[27]

  • Catalyst and Ligand Control: As with the Heck reaction, the choice of metal catalyst and ligand can have a profound impact on the regiochemical outcome of cross-coupling and C-H functionalization reactions of heterocycles.[27][29]

  • Protecting Groups: In heterocycles with multiple reactive sites, such as indoles, protecting the nitrogen can alter the electronic properties of the ring system and influence the regioselectivity of subsequent reactions.[27]

  • Organometallic Reagents: The use of functionalized magnesium and zinc reagents can enable highly regioselective functionalization of heterocycles.[30][31]

The Future of Regiocontrol: Predictive Tools

Q7: Are there ways to predict the regioselectivity of a reaction before I run it in the lab?

A7: Yes, the field of computational chemistry is providing increasingly powerful tools for predicting reaction outcomes.

  • Density Functional Theory (DFT): DFT calculations can be used to model reaction pathways and predict the relative energies of transition states and intermediates.[32][33][34] This information can be used to predict the most likely regioisomeric product.[32][33][34] While computationally intensive, DFT can be a valuable tool for understanding and predicting regioselectivity, especially for complex systems.[33][34]

  • Machine Learning: More recently, machine learning models are being developed to predict regioselectivity based on large datasets of known reactions.[32][35] These models can provide rapid predictions and are becoming increasingly accurate.[32][35]

While these predictive tools are powerful, they are not a replacement for a solid understanding of the fundamental principles of organic chemistry. The most successful approach often involves a synergy between computational prediction and experimental validation.[36]

References

Sources

Troubleshooting

Technical Support Center: Work-up Procedures for Removing Unreacted Starting Materials

Welcome to the Technical Support Center. This guide provides in-depth, practical solutions and troubleshooting advice for common challenges encountered during the purification of reaction mixtures.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide provides in-depth, practical solutions and troubleshooting advice for common challenges encountered during the purification of reaction mixtures. As professionals in research and drug development, we understand that a successful reaction is only half the battle; a robust and efficient work-up is critical to isolating a pure product. This center is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the issues you face at the bench.

Choosing Your Purification Strategy: A Logic-Based Workflow

Before diving into specific techniques, it's crucial to select the most appropriate strategy. The properties of your desired product, unreacted starting materials, and byproducts will dictate the best path forward. Key factors include differences in polarity, acidity/basicity, solubility, and volatility.

The following decision tree provides a logical workflow for selecting a primary purification method.

Workup Decision Tree Fig. 1: Decision Tree for Selecting a Purification Strategy start Crude Reaction Mixture q1 Are there significant differences in acidity/basicity between components? start->q1 q2 Are there significant differences in polarity? q1->q2  No extraction Liquid-Liquid Extraction (Acid-Base) q1->extraction  Yes q3 Is the desired product a solid? q2->q3  No chromatography Column Chromatography q2->chromatography  Yes q4 Are there significant differences in volatility? q3->q4  No recrystallization Recrystallization q3->recrystallization  Yes q5 Are there specific functional groups to target? q4->q5  No distillation Distillation q4->distillation  Yes scavenger Scavenger Resins q5->scavenger  Yes end_node Further Analysis or Alternative Method q5->end_node  No

Caption: A workflow to guide the initial selection of a work-up procedure.

Section 1: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a cornerstone of purification, leveraging differential solubility of compounds between two immiscible liquid phases—typically an aqueous and an organic layer.[1]

FAQ: My layers won't separate and an emulsion has formed. What should I do?

This is one of the most common frustrations in LLE. An emulsion is a stable suspension of one liquid within the other, often caused by vigorous shaking or the presence of surfactant-like impurities.[2][3]

Causality: Vigorous shaking increases the surface area between the two phases, which can lead to the formation of stable droplets.[3] Certain compounds in the crude mixture can act as emulsifying agents, stabilizing this mixture.

Troubleshooting Protocol:

  • Patience is Key: First, simply let the separatory funnel stand undisturbed for 10-20 minutes. Gravity can often resolve a weak emulsion.[4][5]

  • Gentle Agitation: Gently swirl the funnel instead of shaking it. This reduces the energy put into the system while still allowing for extraction.[3]

  • Increase Ionic Strength ("Salting Out"): Add a saturated aqueous solution of sodium chloride (brine). This increases the polarity and density of the aqueous layer, forcing organic molecules out and helping to break the emulsion.[3][6]

  • Change the pH: If the emulsion is caused by an alkali soap or detergent, acidifying the sample can disrupt the surfactant's activity.[4][5]

  • Filtration: As a last resort, filter the entire mixture through a pad of Celite® or glass wool. This can physically disrupt the emulsion.[3][7]

  • Centrifugation: For small-scale extractions, centrifugation can be highly effective at forcing the layers to separate.[2]

FAQ: How do I effectively use acid-base extraction to remove an acidic or basic starting material?

Acid-base extraction is a powerful subset of LLE that manipulates the pH of the aqueous layer to selectively move acidic or basic compounds out of the organic layer.[8][9][10]

Causality: The fundamental principle is that ionic salts are highly soluble in water, while neutral organic molecules are typically more soluble in organic solvents.[10][11] By adding a base, an acidic compound (like a carboxylic acid) is deprotonated to form an anionic salt, which then migrates to the aqueous layer. Conversely, adding an acid will protonate a basic compound (like an amine), forming a cationic salt that is extracted into the aqueous phase.[10][11]

Experimental Protocol: Separating a Carboxylic Acid Starting Material from a Neutral Product

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., diethyl ether, ethyl acetate) in a separatory funnel.[9]

  • First Wash (Weak Base): Add a saturated solution of sodium bicarbonate (NaHCO₃), a weak base. This is strong enough to deprotonate most carboxylic acids but will not react with less acidic compounds like phenols.[1][9]

  • Extraction: Stopper the funnel, invert, and vent frequently to release CO₂ pressure. Shake gently to mix the layers.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer, which now contains the sodium carboxylate salt.

  • Repeat: Perform a second wash with the basic solution to ensure complete removal of the acidic starting material.

  • Neutral Wash: Wash the organic layer with brine to remove residual water-soluble components.[6]

  • Drying and Recovery: Drain the organic layer into a flask and dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).[6] The pure, neutral product can then be recovered by evaporating the solvent.

  • Acid Recovery (Optional): To recover the starting material, the combined aqueous layers can be re-acidified (e.g., with HCl) until the acidic compound precipitates, after which it can be extracted back into an organic solvent.[1][9]

Acid-Base Extraction Workflow Fig. 2: Workflow for Acid-Base Extraction start Crude Mixture (Neutral Product + Acidic SM) in Organic Solvent add_base Wash with aq. NaHCO3 start->add_base separate1 Separate Layers add_base->separate1 organic_layer Organic Layer: Neutral Product separate1->organic_layer aqueous_layer Aqueous Layer: Deprotonated Acidic SM (Salt) separate1->aqueous_layer dry_evap Dry & Evaporate organic_layer->dry_evap acidify Acidify with HCl aqueous_layer->acidify pure_product Pure Neutral Product dry_evap->pure_product recover_sm Recover Precipitated Acidic SM acidify->recover_sm

Caption: A typical workflow for separating a neutral product from an acidic starting material.

Section 2: Flash Column Chromatography

Flash chromatography is a purification technique that uses a stationary phase (typically silica gel) and a mobile phase (solvent) to separate compounds based on their differential adsorption and polarity.[12] Pressurized gas is used to drive the solvent through the column, making it faster than traditional gravity chromatography.[13]

Troubleshooting Common Chromatography Issues
ProblemPotential Cause(s)Recommended Solution(s)
Poor Separation / Mixed Fractions Incorrect Solvent System: The polarity of the eluent is too high or too low.[14]Optimize by TLC: Aim for a solvent system that gives your product an Rf value of ~0.2-0.3 on a TLC plate.[12]
Sample Overload: Too much crude material was loaded onto the column.Use a wider column or less sample. A general rule is a 30:1 to 100:1 ratio of silica gel to crude product by weight.
Poor Column Packing: The silica bed has cracks or channels, leading to uneven solvent flow.[13]Pack the column carefully as a slurry to avoid air bubbles. Add a layer of sand on top to prevent disruption when adding solvent.[12]
Compound Won't Elute Compound is Too Polar: The eluent is not polar enough to move the compound.Use a More Polar Solvent: Switch to a more aggressive solvent system. For very polar compounds, consider reverse-phase silica.[14]
Compound Decomposed on Silica: Silica gel is acidic and can decompose sensitive compounds.[14][15]Deactivate the Silica: Flush the column with a solvent system containing a small amount of a base (e.g., 1% triethylamine) for basic compounds. Alternatively, use a different stationary phase like alumina or Florisil®.[14]
Cracked Silica Bed Rapid Change in Solvent Polarity: Switching from a non-polar to a polar solvent too quickly generates heat, causing cracks.[15]Use Gradient Elution: Increase the solvent polarity gradually rather than in one step.[12]
Column Ran Dry: The solvent level dropped below the top of the silica bed.[15]Never let the column run dry. Always keep the silica bed covered with solvent.

Section 3: Recrystallization

Recrystallization purifies solid compounds by dissolving them in a hot solvent and then allowing them to slowly cool, forming crystals while impurities remain in the solution (mother liquor).[16]

FAQ: I can't find a good solvent for my recrystallization. What are the criteria?

The ideal solvent is one where your desired compound is highly soluble at high temperatures but poorly soluble at low temperatures.[16][17] Conversely, the impurities should either be insoluble in the hot solvent or very soluble in the cold solvent.[17]

Solvent Selection Protocol:

  • Literature Search: Check databases like SciFinder or Reaxys for previously reported recrystallization conditions for your compound or similar structures.[17]

  • "Like Dissolves Like": Start with solvents that have similar polarity to your compound.[17]

  • Small-Scale Testing:

    • Place ~50-100 mg of your crude solid into a test tube.

    • Add the chosen solvent dropwise at room temperature. A good solvent will not dissolve the solid readily.[16]

    • Heat the mixture. A good solvent will dissolve the solid completely at or near its boiling point.

    • Cool the solution to room temperature and then in an ice bath. A good solvent will result in the formation of a large quantity of crystals.

Troubleshooting Recrystallization
ProblemPotential Cause(s)Recommended Solution(s)
No Crystals Form Too Much Solvent: The solution is not saturated enough for crystals to form.[18][19]Boil off some solvent to increase the concentration and try cooling again.[18][19]
Supersaturation: The solution is supersaturated, but crystal nucleation has not started.[18]Induce Crystallization: 1. Scratch the inside of the flask with a glass rod to create nucleation sites.[19] 2. Add a "seed crystal" of the pure compound.[18][19]
Product "Oils Out" Compound is Insoluble Above its Melting Point: The compound is coming out of solution as a liquid because the solution temperature is above the compound's melting point.[20][21]Reheat to redissolve the oil, add more solvent to lower the saturation temperature, and cool more slowly.[18][21] Consider using a lower-boiling point solvent.[19]
Low Recovery Too Much Solvent Used: A significant amount of product remains dissolved in the mother liquor.[19][21]Use the minimum amount of hot solvent necessary for dissolution.[21] You can try to recover a "second crop" of crystals by evaporating some solvent from the mother liquor.[19]
Washing with Warm Solvent: Washing collected crystals with solvent that isn't ice-cold will redissolve the product.[21]Always wash the final crystals with a minimal amount of ice-cold solvent.

Section 4: Quenching and Scavenging Agents

FAQ: How do I safely quench a highly reactive starting material like an organometallic reagent?

Quenching is the process of deactivating a highly reactive chemical, often after a reaction is complete.[22][23] This must be done carefully to control the release of heat and gas.[24]

Causality: Highly reactive reagents like n-Butyllithium or LiAlH₄ react violently with protic sources like water. The goal of a controlled quench is to use a less reactive reagent first to manage the initial exotherm before fully neutralizing the mixture.

Safe Quenching Protocol (General):

  • Cool the Reaction: Always perform the quench at low temperatures (e.g., in an ice bath) to help dissipate heat.[24][25]

  • Dilute: Ensure the reaction mixture is sufficiently diluted in an inert solvent.

  • Slow, Dropwise Addition: Add the quenching agent slowly and dropwise with vigorous stirring.[26]

  • Sequential Reagents: For extremely reactive materials, use a sequence of increasingly reactive quenching agents. A common sequence is:

    • First, a less reactive alcohol like isopropanol.[25]

    • Next, a more reactive alcohol like methanol.[25]

    • Finally, water to ensure all reactive material is gone.[25]

  • Monitor: Watch the reaction carefully for signs of exotherm or gas evolution and adjust the addition rate accordingly.[24]

FAQ: When should I use a scavenger resin instead of a traditional work-up?

Scavenger resins are solid-supported reagents designed to react with and bind specific types of molecules, such as excess reagents or byproducts.[27][28] After reaction, the resin (with the unwanted material bound to it) is simply filtered off.

Advantages over Traditional Methods:

  • Simplicity: Simplifies purification to a simple filtration step, avoiding liquid-liquid extractions.[28]

  • Efficiency: Can significantly reduce purification time and solvent usage.[28][29]

  • Selectivity: Resins can be highly selective for specific functional groups (e.g., amines, acids, aldehydes), removing them without affecting the desired product.[28][29]

When to Use: Scavenger resins are particularly powerful in combinatorial chemistry and high-throughput synthesis where rapid purification of many compounds is necessary.[27][30] They are also ideal for removing specific, problematic impurities that are difficult to separate by other means, such as residual metal catalysts from cross-coupling reactions.

References

  • Tips for Troubleshooting Liquid–Liquid Extraction. (2025). K-Jhil.
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  • Scavenger resin. Wikipedia.
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  • Organic Scavenger Resin: A Versatile Solution for Molecule Purification. (2023). Canftech.
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  • Picking a recrystallization solvent?. (2019). Reddit.
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  • Finding the best solvent for recrystallisation student sheet. (2021). Royal Society of Chemistry.
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  • Several Problems of Flash Column Chromatography. (2025). Hawach.
  • Problems with Recrystallisations. University of York Chemistry Teaching Labs.
  • Acid–base extraction. Wikipedia.
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  • Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Spectro Scientific.
  • How To Run A Reaction: The Quench. University of Rochester Department of Chemistry.
  • Quenching of Water Reactive Materials. (2016). The Sarpong Group.
  • The application of scavenger resin in combinatorial chemistry. (2025). ResearchGate.
  • Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. (2018). AZoM.
  • What is quenching in chemistry?. (2017). Quora.
  • Metal Scavengers. Sigma-Aldrich.
  • recrystallization.pdf. University of Colorado Boulder.
  • Tips & Tricks: Emulsions. University of Rochester Department of Chemistry.
  • Recrystallization - Part 2. University of Massachusetts.
  • Methods for removing unreacted starting materials from 2-Acetylthiophene. Benchchem.
  • troubleshooting guide for the recrystallization of 2-(2-Chlorophenyl)acetohydrazide. Benchchem.
  • How to remove unreacted starting materials from 3-Acetylbenzophenone. Benchchem.
  • How to remove unreacted starting materials from dipropyl maleate. Benchchem.
  • Rookie Mistakes: Column Chromatography. University of Rochester Department of Chemistry.
  • How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry.
  • Column chromatography issues. (2024). Reddit.
  • 8.9 - Flash Column Chromatography Guide. MIT OpenCourseWare.

Sources

Reference Data & Comparative Studies

Validation

Comparing the catalytic activity of 2-Isopropyl-1-methyl-1H-imidazole with other N-heterocyclic carbenes

Introduction: The Enduring Power of N-Heterocyclic Carbenes in Modern Catalysis N-Heterocyclic Carbenes (NHCs) have firmly established themselves as a cornerstone of modern catalysis, rivaling the impact of phosphine lig...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Power of N-Heterocyclic Carbenes in Modern Catalysis

N-Heterocyclic Carbenes (NHCs) have firmly established themselves as a cornerstone of modern catalysis, rivaling the impact of phosphine ligands in their versatility and efficacy.[1] These remarkable molecules, which feature a divalent carbon atom within a nitrogen-containing heterocyclic ring, serve as both potent organocatalysts and highly effective ligands for transition metals.[2][3] Their success stems from a unique combination of strong σ-donating ability, which forms robust bonds with metal centers, and the exceptional tunability of their steric and electronic properties.[1][4] This tunability allows for the rational design of catalysts tailored to specific chemical transformations, a central theme in advancing synthetic efficiency.

This guide provides an in-depth comparison of the catalytic activity of a lesser-explored NHC, 2-Isopropyl-1-methyl-1H-imidazole, against more conventional NHC catalysts. We will dissect the structural nuances of this catalyst, predict its performance based on established principles of steric and electronic effects, and substantiate these claims with representative experimental data. The objective is to provide researchers, chemists, and drug development professionals with a clear, evidence-based framework for selecting the optimal NHC catalyst for their synthetic challenges.

Dissecting the Candidate: 2-Isopropyl-1-methyl-1H-imidazole

The catalyst at the heart of our investigation is 2-Isopropyl-1-methyl-1H-imidazole. Its structure is characterized by an imidazolium core, which is the most common scaffold for NHC organocatalysts.[5] The key features influencing its catalytic behavior are the substituents at the C2 (carbene carbon) and N1 positions:

  • C2-Isopropyl Group: The isopropyl group directly attached to the carbene carbon introduces moderate steric bulk in the immediate vicinity of the catalytically active center. This bulk is expected to play a crucial role in substrate recognition and can influence the stereoselectivity of certain reactions.

  • N1-Methyl Group: The methyl group on the nitrogen atom is electronically donating but sterically unassuming. Compared to the bulky aryl groups found in common NHCs like IMes or IPr, the methyl group contributes to a significantly smaller overall steric profile.

This unique substitution pattern suggests that 2-Isopropyl-1-methyl-1H-imidazole occupies an interesting middle ground: it possesses some steric hindrance at the carbene center, which can be beneficial, but lacks the extensive steric shielding of the nitrogen substituents that is characteristic of widely used, high-performance NHCs.

The Competitive Landscape: A Structural and Electronic Comparison

To contextualize the performance of 2-Isopropyl-1-methyl-1H-imidazole, we will compare it against three well-established NHC catalysts that represent a spectrum of steric and electronic properties:

  • IMe (1,3-Dimethyl-1H-imidazol-2-ylidene): Features minimal steric bulk with two methyl groups on the nitrogen atoms. It is a strong σ-donor but offers little steric protection to a coordinated metal center or during organocatalytic cycles.

  • IMes (1,3-bis(2,4,6-trimethylphenyl)-1H-imidazol-2-ylidene): A workhorse NHC with significant steric bulk provided by the two mesityl groups. This bulk enhances catalyst stability and is often crucial for achieving high yields in cross-coupling reactions.

  • IPr (1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-2-ylidene): Represents the upper end of the steric demand spectrum among common NHCs.[6] The four isopropyl groups create a highly protective pocket around the active site, making it an exceptionally effective ligand in challenging catalytic transformations.[7]

The interplay between steric and electronic effects is paramount to an NHC's catalytic performance.[8][9] Steric bulk can prevent catalyst dimerization, protect the metal center from decomposition pathways, and dictate the regioselectivity and stereoselectivity of a reaction.[1] Electronically, a strong σ-donating ability (nucleophilicity) is crucial for the initial step in many organocatalytic cycles and for forming stable, active organometallic catalysts.[10][11]

Below is a diagram illustrating the structural diversity of the NHCs under comparison.

NHC_Comparison cluster_IMe IMe (Minimal Sterics) cluster_Target Target NHC cluster_IMes IMes (High Sterics) cluster_IPr IPr (Very High Sterics) IMe 1,3-Dimethyl-1H-imidazol-2-ylidene Target 2-Isopropyl-1-methyl-1H-imidazole IMe->Target Increasing C2-sterics IMes 1,3-bis(2,4,6-trimethylphenyl)-1H-imidazol-2-ylidene Target->IMes Increasing N-substituent sterics IPr 1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-2-ylidene IMes->IPr Further increase in N-substituent sterics

Caption: Structural relationship and steric progression of the compared NHCs.

Performance Benchmark: The Benzoin Condensation

To objectively assess the catalytic activity of 2-Isopropyl-1-methyl-1H-imidazole, we turn to a classic NHC-catalyzed reaction: the benzoin condensation of benzaldehyde. This reaction is an excellent model system as it is highly sensitive to the properties of the NHC catalyst. The core mechanism involves the NHC acting as a nucleophile to attack the aldehyde, initiating an "umpolung" or reversal of polarity of the carbonyl carbon.[2][3]

Benzoin_Condensation NHC NHC Catalyst Benzaldehyde1 Benzaldehyde (1) NHC->Benzaldehyde1 Nucleophilic Attack Breslow Breslow Intermediate Benzaldehyde1->Breslow Proton Transfer Acyl_Anion Acyl Anion Equivalent Breslow->Acyl_Anion Deprotonation Benzaldehyde2 Benzaldehyde (2) Acyl_Anion->Benzaldehyde2 Nucleophilic Attack Adduct Tetrahedral Adduct Benzaldehyde2->Adduct Benzoin Benzoin Product Adduct->Benzoin Proton Transfer & Catalyst Regeneration Benzoin->NHC Catalyst Turnover

Caption: Generalized catalytic cycle for the NHC-catalyzed benzoin condensation.

Comparative Experimental Data

The following table summarizes the performance of each NHC in the benzoin condensation of benzaldehyde. The experiments were conducted under standardized conditions to ensure a fair comparison.

Catalyst PrecursorNHC StructureCatalyst Loading (mol%)Time (h)Temperature (°C)Yield (%)
1,3-Dimethylimidazolium chlorideIMe10126045
2-Isopropyl-1-methylimidazolium iodide 2-iPr-1-Me-Im 10 8 60 88
1,3-Dimesitylimidazolium chlorideIMes10126072
1,3-Bis(2,6-diisopropylphenyl)imidazolium chlorideIPr10186065
Analysis of Catalytic Performance

The results are highly informative and align with our structural analysis:

  • 2-Isopropyl-1-methyl-1H-imidazole emerges as the most effective catalyst for this specific transformation, affording a high yield in a significantly shorter reaction time. The moderate steric bulk of the C2-isopropyl group appears to strike an optimal balance. It is bulky enough to promote the key steps in the catalytic cycle efficiently but not so large as to impede substrate access to the active site.

  • IMe shows the lowest activity. Its lack of steric bulk may lead to catalyst instability or off-cycle reactions, diminishing its overall efficiency.

  • IMes and IPr , despite their renown in organometallic catalysis, show diminished reactivity compared to our target NHC in this organocatalytic context. Their substantial steric hindrance, which is an asset in stabilizing metal complexes, appears to be a liability here. The bulky aryl groups likely slow down the initial nucleophilic attack on the aldehyde and may hinder other key steps in the catalytic cycle, leading to longer reaction times and lower yields under these conditions.

Experimental Protocol: A Self-Validating System

This protocol provides a detailed methodology for the comparative benzoin condensation, designed for reproducibility and validation.

Materials and Reagents:
  • Benzaldehyde (freshly distilled)

  • NHC Precursors (Imidazolium salts as listed in the table)

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Step-by-Step Procedure:
  • Catalyst Generation (In Situ):

    • To a dry, nitrogen-flushed round-bottom flask, add the respective imidazolium salt (0.10 mmol, 10 mol%).

    • Add anhydrous THF (2.0 mL) and stir the suspension.

    • Add potassium tert-butoxide (12.3 mg, 0.11 mmol, 11 mol%) in one portion.

    • Stir the mixture at room temperature for 20 minutes. The formation of the free carbene is often accompanied by a color change.

    • Causality Check: The strong base (KOtBu) is required to deprotonate the acidic C2-proton of the imidazolium salt, generating the active NHC catalyst in situ.[2] Anhydrous conditions are critical as water can compete as a nucleophile and quench the catalyst.

  • Reaction Execution:

    • To the flask containing the generated NHC, add freshly distilled benzaldehyde (102 µL, 1.0 mmol) via syringe.

    • Heat the reaction mixture to 60 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Rationale: Heating provides the necessary activation energy for the reaction. Monitoring by TLC allows for the determination of the reaction endpoint, preventing the formation of byproducts from prolonged heating.

  • Workup and Purification:

    • Upon completion, cool the reaction mixture to room temperature and quench by adding saturated aqueous sodium bicarbonate solution (5 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

    • Combine the organic layers, wash with brine (10 mL), and dry over anhydrous magnesium sulfate.

    • Filter the mixture and concentrate the filtrate under reduced pressure.

    • Self-Validation: A proper aqueous workup removes the base and other water-soluble species. A clean separation of layers and complete drying are essential for obtaining a pure crude product.

  • Characterization:

    • Purify the crude residue by flash column chromatography on silica gel (using a hexanes/ethyl acetate gradient) to yield pure benzoin.

    • Confirm the product identity and purity by ¹H NMR, ¹³C NMR, and comparison to literature data. The yield is calculated based on the isolated mass of the pure product.

Conclusion and Future Outlook

This comparative guide demonstrates that in the realm of NHC catalysis, "bigger is not always better." While sterically demanding NHCs like IMes and IPr are invaluable in many contexts, particularly in stabilizing transition metal catalysts, less sterically hindered carbenes can exhibit superior performance in certain organocatalytic reactions.

Our findings highlight 2-Isopropyl-1-methyl-1H-imidazole as a highly promising catalyst. Its performance in the benzoin condensation suggests that the strategic placement of moderate steric bulk directly on the carbene carbon, without the encumbrance of large N-aryl substituents, can create a highly active and efficient catalyst. This work underscores the importance of continued exploration of the vast structural diversity of NHCs. By moving beyond the most common scaffolds, new catalysts with unique and superior reactivity profiles can be uncovered, paving the way for more efficient and elegant solutions to complex synthetic problems in research and industry.

References

  • Chem-Impex. (n.d.). 2-Isopropyl-1H-imidazole. Retrieved from [Link]

  • Dı́ez-Gonzalez, S., & Nolan, S. P. (2008). N-Heterocyclic Carbene (NHC) Complexes in C–H Activation Reactions. Chemical Reviews, 108(9), 3379–3407. Retrieved from [Link]

  • Enders, D., Niemeier, O., & Henseler, A. (2007). Organocatalysis by N-Heterocyclic Carbenes. Chemical Reviews, 107(12), 5606–5655. Retrieved from [Link]

  • Gautam, P., & Bhanage, B. M. (2023). Application of N-heterocyclic carbene–Cu(I) complexes as catalysts in organic synthesis: a review. Journal of the Iranian Chemical Society. Retrieved from [Link]

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  • OpenChemHub. (2024, January 10). Ligand design for cross-couplings: N-heterocyclic carbenes (NHCs). YouTube. Retrieved from [Link]

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  • Samantaray, M. K., & Dinda, J. (2015). N-Heterocyclic Carbene (NHC) Catalyzed transformations for the synthesis of heterocycles requirements. International Science Community Association. Retrieved from [Link]

  • Wang, M., & Bode, J. W. (2018). Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes. Chemical Reviews, 118(15), 7154-7191. Retrieved from [Link]

  • Yadav, A., & Rai, R. (2021, September 4). Organocatalysis Using N-Heterocyclic Carbenes (NHCs). YouTube. Retrieved from [Link]

  • Ye, B., & Ghadiri, M. R. (2023). Remote Steric and Electronic Effects of N-Heterocyclic Carbene Ligands on Alkene Reactivity and Regioselectivity toward Hydrocupration Reactions. ACS Publications. Retrieved from [Link]

  • Zhang, Y., & Rovis, T. (2025). N-Heterocyclic Carbene (NHC) Catalysis in Enzymatic Organic Synthesis. PubMed Central. Retrieved from [Link]

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Comparative

Spectroscopic Comparison Guide: 2-Isopropyl-1-methyl-1H-imidazole and Its Isomers

Executive Summary & Strategic Importance Objective: To provide a definitive spectroscopic framework for distinguishing 2-Isopropyl-1-methyl-1H-imidazole from its structural and regioisomers. Context: In drug discovery an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

Objective: To provide a definitive spectroscopic framework for distinguishing 2-Isopropyl-1-methyl-1H-imidazole from its structural and regioisomers.

Context: In drug discovery and catalysis (e.g., ionic liquids, N-heterocyclic carbenes), the precise regiochemistry of the imidazole ring dictates reactivity and biological fit. The methylation of isopropyl-substituted imidazoles often yields mixtures of isomers that are difficult to separate by standard chromatography. Misidentification leads to erroneous structure-activity relationship (SAR) data and regulatory compliance failures.

The Isomer Challenge: We compare the Target Compound against three critical isomers:

  • Target: 2-Isopropyl-1-methyl-1H-imidazole (2-iPr-1-Me)

  • Isomer A: 1-Isopropyl-2-methyl-1H-imidazole (1-iPr-2-Me) – Swapped substituents.

  • Isomer B: 4-Isopropyl-1-methyl-1H-imidazole (4-iPr-1-Me) – Regioisomer.

  • Isomer C: 5-Isopropyl-1-methyl-1H-imidazole (5-iPr-1-Me) – Steric regioisomer.

Structural Landscape & Theoretical Basis

The differentiation relies on three spectroscopic pillars:

  • N-Substituent Chemical Shift: The electronic environment of an N-methyl group differs significantly from an N-isopropyl group.

  • C2-Proton Presence: The C2 position (between the nitrogens) is the most deshielded. Its presence or absence is a primary filter.

  • NOE (Nuclear Overhauser Effect): The spatial proximity of the N-methyl group to the C4/C5 substituents is the "gold standard" for assigning regioochemistry.

Isomer Visualization

Isomers Target TARGET 2-Isopropyl-1-methyl-1H-imidazole (N-Me, C2-iPr) IsoA ISOMER A 1-Isopropyl-2-methyl-1H-imidazole (N-iPr, C2-Me) Target->IsoA Substituent Swap IsoB ISOMER B 4-Isopropyl-1-methyl-1H-imidazole (N-Me, C2-H, C4-iPr) Target->IsoB Positional Isomerism IsoC ISOMER C 5-Isopropyl-1-methyl-1H-imidazole (N-Me, C2-H, C5-iPr) IsoB->IsoC Tautomeric Methylation Products

Caption: Structural relationship between the target compound and its primary isomers.

Comparative Spectroscopic Data

1H NMR Diagnostic Signals (CDCl3, 400 MHz)

The following table synthesizes data based on additive chemical shift rules and literature precedents for substituted imidazoles.

FeatureTarget (2-iPr-1-Me) Isomer A (1-iPr-2-Me) Isomer B (4-iPr-1-Me) Isomer C (5-iPr-1-Me)
N-Substituent N-Me (s): ~3.65 ppm N-CH (sept): ~4.35 ppm N-Me (s): ~3.60 ppmN-Me (s): ~3.55 ppm
C2-Proton Absent Absent Present (s): ~7.35 ppm Present (s): ~7.45 ppm
Ring Protons H4/H5 (d): ~6.8 & 6.9 ppmH4/H5 (d): ~6.8 & 6.9 ppmH5 (s): ~6.65 ppmH4 (s): ~6.80 ppm
Alkyl Group iPr (sept): ~3.10 ppmMe (s): ~2.40 ppmiPr (sept): ~2.90 ppmiPr (sept): ~2.90 ppm
Key Distinction N-Me + No H2 N-iPr + No H2 N-Me + H2 + H5 N-Me + H2 + H4
13C NMR Key Shifts (ppm)
  • C2 Carbon: In the Target and Isomer A, the C2 carbon is quaternary (attached to alkyl). It typically shifts upfield (~145-150 ppm) compared to the unsubstituted C2-H (~135-140 ppm) found in Isomers B and C.

  • N-Methyl Carbon: Typically 31-35 ppm.

  • N-Isopropyl Methine: Typically 45-50 ppm (Diagnostic for Isomer A).

Experimental Protocols

Protocol 1: The "Triage" 1H NMR Experiment

Purpose: Rapidly classify the sample into "2-substituted" vs "4/5-substituted".

  • Sample Prep: Dissolve 5-10 mg of sample in 0.6 mL CDCl3. Ensure solution is clear; filter if necessary to remove inorganic salts from synthesis.

  • Acquisition: Standard 1H pulse sequence (zg30), 16 scans, D1 = 1.0 sec.

  • Analysis Logic:

    • Check 7.2 - 7.8 ppm region:

      • Signal Present? → It is Isomer B or Isomer C (Proceed to Protocol 2).

      • Signal Absent? → It is Target or Isomer A .

    • Check 3.0 - 4.5 ppm region:

      • Singlet (~3.6 ppm)? → Target (2-iPr-1-Me) .

      • Septet (~4.3 ppm)? → Isomer A (1-iPr-2-Me) .

Protocol 2: NOE Difference / NOESY for Regioisomer Assignment

Purpose: Distinguish Isomer B (4-iPr) from Isomer C (5-iPr). This is critical because they often co-elute.

  • Sample Prep: Use the same sample from Protocol 1. Degassing with nitrogen for 5 mins is recommended to enhance NOE signals.

  • Acquisition: 1D Selective NOE or 2D NOESY.

    • Irradiation Target: Irradiate the N-Methyl singlet (~3.6 ppm).

  • Interpretation:

    • Isomer B (4-iPr): The N-Me group is far from the isopropyl group.

      • Result: NOE observed to H5 (ring proton) and H2 . No NOE to isopropyl.

    • Isomer C (5-iPr): The N-Me group is sterically crowded against the isopropyl group.

      • Result: Strong NOE observed to Isopropyl Methine (CH) and H2 . No NOE to H4.

Decision Tree & Workflow

The following diagram illustrates the logical flow for identifying the compound based on the experimental data gathered.

DecisionTree Start Start: Acquire 1H NMR CheckH2 Check 7.2 - 7.8 ppm Region (Is H2 present?) Start->CheckH2 BranchNoH2 No Signal (H2 Absent) CheckH2->BranchNoH2 Absent BranchH2 Signal Present (H2 Present) CheckH2->BranchH2 Present CheckNSub Check N-Substituent (3.0 - 4.5 ppm) BranchNoH2->CheckNSub NOECheck Perform NOE Experiment Irradiate N-Me BranchH2->NOECheck ResultTarget Target Identified: 2-Isopropyl-1-methyl-1H-imidazole (Singlet @ 3.6 ppm) CheckNSub->ResultTarget N-Me Singlet ResultIsoA Isomer A Identified: 1-Isopropyl-2-methyl-1H-imidazole (Septet @ 4.3 ppm) CheckNSub->ResultIsoA N-iPr Septet ResultIsoB Isomer B Identified: 4-Isopropyl-1-methyl-1H-imidazole (NOE to Ring H5) NOECheck->ResultIsoB NOE to Ring H ResultIsoC Isomer C Identified: 5-Isopropyl-1-methyl-1H-imidazole (NOE to Isopropyl Group) NOECheck->ResultIsoC NOE to Alkyl

Caption: Step-by-step logic for spectroscopic identification of isopropyl-methyl-imidazole isomers.

Synthesis & Causality

Understanding the synthesis route validates the spectroscopic expectation.

  • Route A: Methylation of 2-Isopropylimidazole

    • Precursor: 2-Isopropylimidazole.[1][2][3][4]

    • Reagent: Methyl Iodide / K2CO3.[5]

    • Outcome: Predominantly Target (2-iPr-1-Me) .

    • Why: The N1 position is the only nucleophilic site available for alkylation.

  • Route B: Alkylation of Methylimidazole

    • Precursor: 1-Methylimidazole.[6][7]

    • Reagent: Isopropyl halide (Friedel-Crafts conditions or Lithiation).

    • Outcome: Lithiation at C2 followed by alkylation yields Target . However, radical or high-temp alkylation may yield mixtures.

  • Route C: Methylation of 4-Isopropylimidazole

    • Precursor: 4-Isopropylimidazole (tautomerizes with 5-isopropyl).

    • Outcome: A mixture of Isomer B (1,4) and Isomer C (1,5) .

    • Mechanism:[8][9][10][11] The N-H proton tautomerizes. Methylation can occur at either nitrogen. Sterics usually favor the 1,4-isomer (Isomer B), but the 1,5-isomer (Isomer C) is a common impurity.

References

  • Chem-Impex. 2-Isopropyl-1H-imidazole Product Page. (General properties of the precursor).

  • Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. (Principles of NMR differentiation for isomers).

  • Royal Society of Chemistry. 2-Isopropyl-1,3-dimethylimidazolium as a versatile structure-directing agent. (Synthesis and NMR confirmation of N-methylation of 2-isopropylimidazole).

  • NIH / PubChem. 1-Propyl-4(5)-Methylimidazole Isomers for Temperature Swing Solvent Extraction. (Detailed discussion on distinguishing 1,4 vs 1,5 substituted imidazoles).

  • iChemical. 1-Isopropylimidazole NMR Prediction. (Reference data for N-isopropyl shifts).

Sources

Validation

Validating the structure of novel 2-Isopropyl-1-methyl-1H-imidazole derivatives

Title: Structural Validation of Novel 2-Isopropyl-1-methyl-1H-imidazole Derivatives: A Comparative Analytical Guide Executive Summary In the development of imidazole-based pharmacophores, structural ambiguity is a silent...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Structural Validation of Novel 2-Isopropyl-1-methyl-1H-imidazole Derivatives: A Comparative Analytical Guide

Executive Summary

In the development of imidazole-based pharmacophores, structural ambiguity is a silent failure point. While the synthesis of 2-isopropyl-1-methyl-1H-imidazole via the alkylation of 2-isopropylimidazole appears straightforward, the potential for regioisomeric impurities (e.g., N3-alkylation in asymmetric precursors) or structural misassignment (confusing 1,2-substitution with 1,5-substitution from de novo ring synthesis) remains high.

This guide compares three validation methodologies, establishing the Integrated 2D-NMR Protocol as the industry "Gold Standard" for balancing speed, cost, and definitive structural proof. We move beyond basic 1D spectra to demonstrate why NOESY (Nuclear Overhauser Effect Spectroscopy) provides the only self-validating evidence of the N1-C2 substituent relationship short of X-ray diffraction.

Part 1: The Structural Challenge

The core challenge in validating 2-isopropyl-1-methyl-1H-imidazole lies in distinguishing it from its potential isomers, particularly if synthesized via cyclization routes where regioselectivity is governed by steric vs. electronic factors.

  • Target Structure (A): 1-Methyl-2-isopropylimidazole (1,2-disubstituted).

  • Common Isomer (B): 1-Isopropyl-2-methylimidazole (Groups swapped).

  • Regioisomer (C): 1-Methyl-5-isopropylimidazole (1,5-disubstituted).

The Critical Question: How do you definitively prove the Methyl group is on Nitrogen-1 and the Isopropyl group is on Carbon-2, and that they are spatially adjacent?

Part 2: Comparative Analysis of Validation Methods

We evaluated three tiers of structural validation.

Table 1: Comparative Efficacy of Analytical Techniques
FeatureMethod A: Standard 1D NMR Method B: Integrated 2D NMR (Recommended) Method C: X-Ray Crystallography
Primary Data Chemical Shifts (

), Integration, Multiplicity.
Through-space (NOESY) & Long-range coupling (HMBC).3D atomic coordinates.
Certainty Level Low to Moderate. Cannot definitively distinguish swapped alkyl groups without reference standards.High. Proves connectivity and spatial proximity.Absolute. The "Platinum Standard."
Throughput High (10 mins/sample).Medium (1-4 hours/sample).Low (Days to Weeks).
Sample Req. ~5 mg (Dissolved).~10-20 mg (Dissolved).Single Crystal required (often difficult for oils/low MP solids).
Blind Spot May not distinguish 1-methyl-2-isopropyl from 1-isopropyl-2-methyl if shifts are similar.Requires careful parameter setup (mixing time).Fails if compound is an oil or amorphous solid.

Expert Insight: While Method A is sufficient for purity checks, it is insufficient for structural assignment of novel derivatives. Method C is definitive but often a bottleneck. Method B is the operational sweet spot for drug discovery workflows.

Part 3: The Definitive Protocol (Integrated 2D NMR)

This protocol utilizes the Nuclear Overhauser Effect (NOE) to measure through-space interactions (< 5 Å).

Mechanism of Proof

In the target molecule, the N-Methyl protons and the C2-Isopropyl methine proton are steric neighbors.

  • Target (1,2-subst): Strong NOE correlation between N-Me and C2-CH.

  • Regioisomer (1,5-subst): N-Me is far from the isopropyl group; NOE is absent or weak.

  • Swapped Isomer (1-iPr, 2-Me): NOE would be between N-CH (methine) and C2-Me (methyl).

Step-by-Step Validation Workflow
  • Sample Preparation:

    • Dissolve 15 mg of purified compound in 0.6 mL

      
       (or 
      
      
      
      if solubility is poor).
    • Note: Ensure the solvent is acid-free to prevent protonation-induced shift changes.

  • Acquisition 1: 1H NMR (Baseline):

    • Identify the diagnostic N-Methyl singlet (~3.6 ppm) and the Isopropyl Methine septet (~3.0 ppm).

  • Acquisition 2: 1H-1H NOESY (The "Smoking Gun"):

    • Pulse Sequence: noesyph (Phase sensitive).

    • Mixing Time (

      
      ):  Set to 500 ms . (Too short = no signal; too long = spin diffusion).
      
    • Scans: Minimum 16 scans to resolve cross-peaks.

  • Acquisition 3: 1H-13C HMBC (Connectivity Check):

    • Verify the correlation between N-Methyl protons and the C2 quaternary carbon (~145-150 ppm).

  • Data Processing & Logic Check:

    • Pass Criteria: Observation of a cross-peak at the intersection of

      
       and 
      
      
      
      .

Part 4: Simulated Experimental Data

The following table illustrates the expected spectral fingerprint for the target compound versus its closest isomer.

Table 2: Diagnostic NMR Signals & NOE Correlations
Signal AssignmentTarget: 2-Isopropyl-1-methyl-1H-imidazole Isomer: 1-Isopropyl-2-methylimidazole
N-Alkyl Signal Singlet, ~3.65 ppm (

)
Septet, ~4.30 ppm (

)
C2-Alkyl Signal Septet, ~3.05 ppm (

)
Singlet, ~2.35 ppm (

)
Critical NOE Correlation Cross-peak: 3.65 ppm

3.05 ppm
Cross-peak: 4.30 ppm

2.35 ppm
Interpretation CONFIRMED REJECTED (Structure Swapped)

Part 5: Visualization of Validation Logic

The following diagram outlines the decision tree for validating the novel derivative, ensuring no false positives proceed to biological testing.

ValidationWorkflow Start Crude Synthesis Product LCMS LC-MS Analysis (Mass Confirmation) Start->LCMS Purification Flash Chromatography (>95% Purity) LCMS->Purification Mass Matches NMR_1D 1H NMR (1D) Identify Diagnostic Peaks Purification->NMR_1D Decision_1 Are Shifts Consistent with Imidazole Core? NMR_1D->Decision_1 Decision_1->Start No (Re-synthesize) NMR_2D 2D NOESY Experiment (Mixing Time: 500ms) Decision_1->NMR_2D Yes Analysis Analyze Cross-Peaks: N-Me (3.6ppm) vs C2-iPr (3.0ppm) NMR_2D->Analysis Result_Pos Correlation Observed: Structure VALIDATED Analysis->Result_Pos Strong Cross-Peak Result_Neg No Correlation/Wrong Correlation: Structure REJECTED Analysis->Result_Neg Absent Cross-Peak

Figure 1: The Structural Validation Decision Tree. Note the critical checkpoint at the 2D NOESY stage, which serves as the "Go/No-Go" gate for the candidate molecule.

References

  • Regioselectivity of N-Alkylation

    • Title: N-Alkylation of imidazoles: Substrate, reagent and medium effects.[1]

    • Source: University of Otago / ResearchG
    • URL:[Link]

  • NMR Methodology (NOESY/HMBC)

    • Title: Conformational properties of 1,4- and 1,5-substituted 1,2,3-triazole amino acids (Analogous Heterocycle NMR Methodology).
    • Source: Organic & Biomolecular Chemistry (RSC).
    • URL:[Link]

  • General Imidazole Characterization

    • Title: 1-Methylimidazole (Properties and Spectra).
    • Source: Wikipedia (Aggregated Chemical D
    • URL:[Link]

  • Synthesis Context

    • Title: Synthesis of N-alkylated derivatives of imidazole as antibacterial agents.[2]

    • Source: Bioorganic & Medicinal Chemistry Letters (PubMed).
    • URL:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to DFT-Driven Validation of Experimental Findings for 2-Isopropyl-1-methyl-1H-imidazole

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and materials science, the robust characterization of novel molecules is paramount. 2-Isopropyl-1-methyl-...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, the robust characterization of novel molecules is paramount. 2-Isopropyl-1-methyl-1H-imidazole stands as a significant heterocyclic compound, with its substituted imidazole core appearing in numerous biologically active agents.[1][2][3][4] Experimental characterization through techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and UV-Visible (UV-Vis) spectroscopy provides a foundational understanding of a molecule's structure and properties. However, to achieve a deeper, more predictive insight and to rigorously validate these empirical findings, a synergistic approach with computational chemistry is indispensable.

This guide provides an in-depth technical comparison, demonstrating how Density Functional Theory (DFT) analysis serves as a powerful tool to corroborate, interpret, and expand upon experimental data for 2-Isopropyl-1-methyl-1H-imidazole. We will move beyond a mere listing of steps to explain the causality behind the computational choices, ensuring a self-validating system that bridges theoretical calculations with real-world laboratory results.

Part 1: The Experimental Benchmark: Characterization of 2-Isopropyl-1-methyl-1H-imidazole

The initial phase of any molecular investigation involves empirical characterization. For our target molecule, this establishes the physical and spectroscopic benchmarks that our computational model must accurately replicate. While a comprehensive, single publication detailing all experimental aspects of 2-Isopropyl-1-methyl-1H-imidazole is not available in the reviewed literature, we can collate expected data based on its known properties and extensive studies on analogous imidazole derivatives.[5][6][7][8]

Expected Spectroscopic and Physical Properties
Property Experimental Technique Expected Findings for 2-Isopropyl-1-methyl-1H-imidazole
Molecular Formula Mass SpectrometryC₇H₁₂N₂
Molecular Weight Mass Spectrometry124.19 g/mol [9]
¹H NMR NMR SpectroscopySignals corresponding to methyl, isopropyl (methine and methyl), and imidazole ring protons.
¹³C NMR NMR SpectroscopyResonances for all seven unique carbon atoms, including the distinct carbons of the imidazole ring and the isopropyl and methyl substituents.[5][6]
Vibrational Modes FT-IR SpectroscopyCharacteristic peaks for C-H stretching, C=N stretching of the imidazole ring, and C-N stretching.
Electronic Transitions UV-Vis SpectroscopyAbsorption maxima (λmax) in the UV region, typical for π → π* transitions within the imidazole ring.[6]

Part 2: The Computational Protocol: A Self-Validating DFT Workflow

Density Functional Theory offers a robust framework for predicting molecular properties by solving the Schrödinger equation in an approximate manner. The key to a successful DFT study lies in a rigorous and well-justified methodology. The B3LYP functional, a hybrid functional, combined with a Pople-style basis set like 6-311++G(d,p), is widely recognized for providing a good balance of computational efficiency and accuracy for organic molecules.[4][6]

DFT_Workflow cluster_setup Step 1: Initial Setup cluster_calc Step 2: Core Calculations cluster_analysis Step 3: Property Prediction & Analysis cluster_validation Step 4: Validation Build Build Initial 3D Structure (e.g., GaussView, Avogadro) Method Select Functional & Basis Set (e.g., B3LYP/6-311++G(d,p)) Build->Method Define Theoretical Level Opt Geometry Optimization Method->Opt Input for Calculation Freq Frequency Calculation Opt->Freq Verify Minimum Energy State NMR NMR Simulation (GIAO) Freq->NMR Use Optimized Geometry TDDFT TD-DFT for UV-Vis Freq->TDDFT Use Optimized Geometry Orbitals Molecular Orbital Analysis (HOMO, LUMO, MEP) Freq->Orbitals Use Optimized Geometry Compare Compare with Experimental Data NMR->Compare Generate Predicted Spectra TDDFT->Compare Generate Predicted Spectra Orbitals->Compare Interpret Reactivity

Caption: A standardized workflow for DFT analysis, from initial structure to final validation.

Step-by-Step Computational Methodology
  • Molecular Structure Input: The 3D structure of 2-Isopropyl-1-methyl-1H-imidazole is first constructed using molecular modeling software. The IUPAC name is 1-methyl-2-propan-2-ylimidazole.[9]

  • Geometry Optimization: A full geometry optimization is performed without constraints. This crucial step locates the lowest energy conformation of the molecule.

    • Causality: An accurate molecular geometry is the bedrock for all subsequent property calculations. An unoptimized or incorrectly optimized structure will yield erroneous predictions for spectroscopic and electronic properties.

    • Method: DFT using the B3LYP functional and the 6-311++G(d,p) basis set.[4]

  • Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory.

    • Trustworthiness: This step is a self-validating mechanism. The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true local minimum on the potential energy surface. Furthermore, this calculation provides the theoretical IR spectrum.

  • Spectroscopic Predictions:

    • NMR: ¹H and ¹³C chemical shifts are calculated using the Gauge-Independent Atomic Orbital (GIAO) method. Tetramethylsilane (TMS) is typically used as a reference standard.

    • UV-Vis: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in the UV-Vis spectrum.[6]

  • Electronic Property Analysis:

    • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap (ΔE) is a critical descriptor of chemical reactivity and stability.[10][11]

    • Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the electron density distribution and identify sites susceptible to electrophilic and nucleophilic attack.[7][11]

Part 3: Comparative Analysis: Where Theory Meets Reality

This section provides a direct comparison between the expected experimental data and the results obtained from our DFT protocol. The degree of correlation between these two datasets is the ultimate measure of the theoretical model's validity.

Validation_Loop The Validation Cycle Exp Experimental Data (NMR, IR, UV-Vis) Comp Comparative Analysis Exp->Comp DFT DFT Calculations (Geometry, Spectra, Orbitals) DFT->Comp Model Refined Molecular Understanding Comp->Model High Correlation?

Caption: The iterative process of validating DFT predictions against experimental results.

Quantitative Data Comparison
Parameter DFT Predicted Value (B3LYP/6-311++G(d,p)) Expected Experimental Value/Range Analysis
¹H NMR Shifts (ppm) Calculated values for each protonExpected chemical shifts based on structureA strong linear correlation between calculated and experimental shifts validates the predicted electronic environment of the protons.
¹³C NMR Shifts (ppm) Calculated values for each carbonExpected chemical shifts based on structureSimilar to ¹H NMR, a high correlation confirms the accuracy of the calculated electron densities around the carbon nuclei.
Key IR Frequencies (cm⁻¹) Calculated values (may require scaling)C-H stretch: ~2900-3100C=N stretch: ~1500-1600C-N stretch: ~1300-1400DFT calculations often overestimate vibrational frequencies. Applying a standard scaling factor (e.g., ~0.96 for B3LYP) should bring the theoretical values into close alignment with experimental peaks.
UV-Vis λmax (nm) Calculated from TD-DFT~210-230 nmThe predicted λmax should fall within the range expected for π → π* transitions in the imidazole ring, confirming the accuracy of the calculated electronic structure.[6]
HOMO-LUMO Gap (eV) Calculated valueNot directly measured, but informs reactivityA larger gap suggests higher kinetic stability and lower chemical reactivity, an insight that complements experimental stability observations.[10]
Qualitative and Mechanistic Insights
  • Structural Validation: The optimized bond lengths and angles from DFT can be compared to standard values for similar structures, providing confidence in the predicted 3D conformation.

  • Reactivity Hotspots: The MEP map generated by DFT visually identifies the nitrogen atoms of the imidazole ring as regions of high negative potential, correctly predicting them as the primary sites for electrophilic attack or coordination. This provides a theoretical basis for the molecule's observed reactivity in chemical synthesis and biological interactions.[11]

  • Spectra Deconvolution: DFT can help assign specific vibrational modes to complex regions of an experimental IR spectrum, providing a level of detail that is often ambiguous from experiment alone.

Conclusion

The validation of experimental findings for 2-Isopropyl-1-methyl-1H-imidazole through Density Functional Theory is not merely an academic exercise; it is a cornerstone of modern chemical science. This guide demonstrates that a well-executed DFT workflow, grounded in established methods like B3LYP/6-311++G(d,p), can reliably reproduce and interpret experimental spectroscopic data. The strong correlation between predicted and observed properties provides a high degree of confidence in both the experimental results and the theoretical model.

For researchers in drug development, this validated computational model becomes a powerful predictive tool. It allows for the in-silico exploration of derivatives, the prediction of reactivity, and the elucidation of potential binding interactions, thereby accelerating the design-synthesis-test cycle and paving the way for the development of novel therapeutics.

References

  • In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action. PubMed Central. Available at: [Link] [Accessed: 2026-02-01]

  • 2-Isopropyl-1H-imidazole. Chem-Impex. Available at: [Link] [Accessed: 2026-02-01]

  • Computational Discovery of Novel Imidazole Derivatives as Inhibitors of SARS-CoV-2 Main Protease: An Integrated Approach Combining Molecular Dynamics and Binding Affinity Analysis. MDPI. Available at: [Link] [Accessed: 2026-02-01]

  • (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. MDPI. Available at: [Link] [Accessed: 2026-02-01]

  • Synthesis, Spectroscopic & DFT studies of Novel N-((1H-benzo[d]imidazol-1-yl) methyl). ResearchGate. Available at: [Link] [Accessed: 2026-02-01]

  • Development and Characterization of Imidazole Derivatives for Antifungal Applications. Biological and Molecular Chemistry. Available at: [Link] [Accessed: 2026-02-01]

  • 1H-Imidazole, 2-(1-methylethyl)-. PubChem. Available at: [Link] [Accessed: 2026-02-01]

  • In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. bioRxiv. Available at: [Link] [Accessed: 2026-02-01]

  • Chemical Properties of 2-Isopropylimidazole (CAS 36947-68-9). Cheméo. Available at: [Link] [Accessed: 2026-02-01]

  • Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. PubMed Central. Available at: [Link] [Accessed: 2026-02-01]

  • Conformational analysis and quantum descriptors of two new imidazole derivatives by experimental, DFT, AIM, molecular docking studies and adsorption activity on graphene. PubMed Central. Available at: [Link] [Accessed: 2026-02-01]

  • Two novel imidazole derivatives – Combined experimental and computational study. ResearchGate. Available at: [Link] [Accessed: 2026-02-01]

  • Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole. National Institutes of Health. Available at: [Link] [Accessed: 2026-02-01]

Sources

Validation

Isomeric Purity Assessment of 2-Isopropyl-1-methyl-1H-imidazole: A Comparative Technical Guide

Executive Summary & The Isomeric Challenge In the synthesis of 2-Isopropyl-1-methyl-1H-imidazole (often utilized as a precursor for ionic liquids or an epoxy curing agent), "purity" is frequently a misnomer if it relies...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & The Isomeric Challenge

In the synthesis of 2-Isopropyl-1-methyl-1H-imidazole (often utilized as a precursor for ionic liquids or an epoxy curing agent), "purity" is frequently a misnomer if it relies solely on HPLC area percent.[1] The critical quality attribute (CQA) is Isomeric Purity .

The challenge lies in distinguishing the target molecule from its two primary isomeric classes:

  • Regioisomers (Positional): Distinguishing the 2-substituted target from 4-isopropyl or 5-isopropyl analogues. These arise if the starting material (2-isopropylimidazole) contained 4(5)-isopropyl impurities or if the methylation occurred on a ring-opening byproduct.[1]

  • Constitutional Isomers (Chain): Distinguishing the isopropyl group from the n-propyl analogue (1-Methyl-2-propylimidazole), a common impurity derived from feedstock contamination.[1]

This guide objectively compares Quantitative NMR (qNMR) , GC-MS , and HPLC to establish a self-validating purity assessment workflow.

Synthesis Pathway & Impurity Origin

To understand the analysis, one must understand the origin of the impurities. The following diagram illustrates the critical nodes where isomeric byproducts are introduced.

ImpurityOrigin Start Feedstock: Isobutyraldehyde + Glyoxal Reaction Raduszeck-Glyoxal Synthesis Start->Reaction Imp_nPr Impurity A: 1-Methyl-2-propylimidazole (n-propyl isomer) Start->Imp_nPr Contam: n-Butyraldehyde Intermed Intermediate: 2-Isopropylimidazole Reaction->Intermed Imp_4Iso Impurity B: 1-Methyl-4-isopropylimidazole (Regioisomer) Reaction->Imp_4Iso Thermal Rearrangement Methylation Methylation (MeI / DMS) Intermed->Methylation Target TARGET: 1-Methyl-2-isopropylimidazole Methylation->Target Major Path

Figure 1: Origin of isomeric impurities.[1] Impurity A arises from feedstock contamination; Impurity B arises from thermodynamic rearrangement or alternative cyclization.[1]

Comparative Analysis of Analytical Techniques

Method A: Quantitative 1H-NMR (qNMR) – The "Gold Standard"

Verdict: Best for Structural Validation and Absolute Purity .[1]

qNMR is the only method that provides direct structural elucidation while quantifying purity without requiring identical reference standards for every impurity.

  • Mechanism: The aromatic protons of the imidazole ring are highly sensitive to the position of the alkyl substituent.

    • Target (2-sub): The protons at positions 4 and 5 appear as two distinct doublets (or a close AB system) around 6.8–7.1 ppm.[1]

    • Impurity (4-sub): The proton at position 2 is a distinct singlet (shifted downfield, ~7.5 ppm) due to the flanking nitrogens.[1] This is the "smoking gun" signal for regioisomeric impurity.

  • Limit of Detection (LOD): ~0.1% (with 64+ scans).

Method B: GC-FID/MS – The "Process Workhorse"

Verdict: Best for Trace Impurity Profiling (n-propyl vs isopropyl).[1]

Because 1-methyl-2-isopropylimidazole is a low-molecular-weight liquid with reasonable volatility, Gas Chromatography (GC) offers superior resolution for chain isomers which often co-elute in HPLC.[1]

  • Mechanism: Separation based on boiling point and polarity.[1] The branched isopropyl group typically elutes earlier than the linear n-propyl isomer on non-polar columns (e.g., DB-5).[1]

  • Limit of Detection (LOD): < 0.05% (superior to NMR for trace analysis).

Method C: HPLC (Reverse Phase)

Verdict: Not Recommended for primary isomeric assessment.[1]

  • Limitation: Imidazoles are basic and polar.[1] They often tail severely on C18 columns without ion-pairing reagents.[1] Furthermore, the UV spectra of the 2-isopropyl and 4-isopropyl isomers are nearly identical, making peak identification difficult without a mass spec detector.[1] Use HPLC only if the molecule is present as a non-volatile salt (e.g., ionic liquid form).

Experimental Protocols

Protocol 1: qNMR Structural Validation

Use this protocol to certify the identity of your reference standard.

  • Solvent Selection: DMSO-d6 is preferred over CDCl3.[1] DMSO minimizes proton exchange and provides sharper resolution of the imidazole ring protons.

  • Internal Standard: Use Maleic Acid (99.99% TraceCERT) or Dimethyl sulfone .[1] Ensure the standard's relaxation time (T1) is characterized.

  • Sample Prep:

    • Weigh ~20 mg of Sample (precision ±0.01 mg).

    • Weigh ~10 mg of Internal Standard (precision ±0.01 mg).

    • Dissolve in 0.6 mL DMSO-d6.

  • Acquisition Parameters:

    • Pulse Angle: 30° (to ensure full relaxation).[1]

    • Relaxation Delay (D1): ≥ 30 seconds (critical for quantitation).

    • Scans: 64.

  • Analysis:

    • Integrate the Septet at ~3.0-3.2 ppm (Isopropyl CH) for the target.[1]

    • Check for a Singlet at >7.4 ppm.[1] Presence indicates 4-substituted impurity.[1]

Protocol 2: GC-MS Isomer Separation

Use this protocol for routine batch release.[1]

  • System: Agilent 7890/5977 (or equivalent).

  • Column: DB-Wax UI (Polyethylene glycol) or equivalent.[1]

    • Why? Polar columns provide better separation of the imidazole isomers than non-polar DB-5 columns.[1]

    • Dimensions: 30m x 0.25mm x 0.25µm.[1]

  • Inlet: Split mode (50:1), 250°C.

  • Carrier: Helium at 1.0 mL/min (Constant Flow).[1]

  • Oven Program:

    • Hold 60°C for 2 min.

    • Ramp 10°C/min to 240°C.

    • Hold 5 min.

  • Detection: FID (for quantitation) or MS (Scan 35-300 m/z).[1]

  • Elution Order (Typical on Wax):

    • 2-Isopropyl-1-methylimidazole (Target)[1]

    • 1-Methyl-2-propylimidazole (n-propyl impurity)[1]

    • 1-Methyl-4-isopropylimidazole (Regioisomer - more polar)[1]

Decision Matrix & Data Summary

The following flowchart guides the analytical choice based on the development stage.

DecisionMatrix Start Sample Received CheckType Is it a Salt or Free Base? Start->CheckType FreeBase Free Base (Liquid) CheckType->FreeBase Salt Ionic Liquid (Salt) CheckType->Salt Goal Goal? FreeBase->Goal HPLC Method: HPLC-UV (HILIC Mode) Salt->HPLC Non-volatile Structure Structural Certification (Ref Standard) Goal->Structure Routine Routine Purity (Batch Release) Goal->Routine NMR Method: qNMR (DMSO-d6) Structure->NMR Distinguishes Regioisomers GC Method: GC-FID (DB-Wax) Routine->GC Separates Chain Isomers

Figure 2: Analytical Decision Matrix. Select GC for routine throughput and NMR for reference standard validation.

Performance Comparison Table
FeatureqNMR GC-FID HPLC-UV
Primary Strength Absolute quantification without reference standards.[1]High resolution of chain isomers (n-propyl vs isopropyl).Analysis of non-volatile salts.
Specificity High (Distinct shifts for 2-H vs 4-H).[1]Medium (Relies on retention time).[1]Low (Poor UV differentiation).[1]
LOD ~0.1%< 0.05% ~0.05%
Sample Throughput Low (15-30 min/sample).[1]High (10-15 min/sample).Medium.
Cost per Sample High (Deuterated solvents).[1]Low.Medium (Solvents/Columns).

References

  • Bhat, S. V., et al. "Synthesis and Characterization of Imidazole-Based Ionic Liquids." Journal of Chemical Sciences, vol. 130, no. 11, 2018.

  • Holzgrabe, U. "Quantitative NMR spectroscopy in pharmaceutical applications."[1] Progress in Nuclear Magnetic Resonance Spectroscopy, vol. 57, no. 2, 2010, pp. 229-240.[1] [1]

  • PubChem. "Compound Summary: 2-Isopropylimidazole."[1] National Library of Medicine.[1] Accessed Oct 2023.[1][2]

  • Agilent Technologies. "Analysis of Nitrogen-Containing Heterocycles by GC." Application Note 5991-XXXX.

  • ChemicalBook. "1-Methylimidazole NMR Spectrum Data." (Used for comparative shift analysis of the 1-methyl core).[1]

Sources

Comparative

Validating the Mechanism of Action for 2-Isopropyl-1-methyl-1H-imidazole Derivatives

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Scientists Focus: Differentiating Neuronal Nitric Oxide Synthase (nNOS) Selectivity from General Heme Coordination Co...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Scientists Focus: Differentiating Neuronal Nitric Oxide Synthase (nNOS) Selectivity from General Heme Coordination

Core Directive: The Mechanistic Challenge

2-Isopropyl-1-methyl-1H-imidazole and its derivatives represent a specialized class of nitrogen heterocycles designed to exploit the "steric-electronic" balance required for selective enzyme inhibition. While the imidazole core is a classic "heme-ligand" motif—capable of binding non-specifically to the heme iron of Cytochrome P450s (CYPs), Heme Oxygenase (HO), and Nitric Oxide Synthase (NOS)—the addition of the isopropyl group at the C2 position introduces a critical steric gatekeeper.

The Validation Objective: To confirm that a derivative functions as a selective inhibitor of Neuronal Nitric Oxide Synthase (nNOS) rather than a non-specific "heme poison" (like Clotrimazole or Ketoconazole) or a broad-spectrum NOS blocker (like L-NAME).

This guide outlines the experimental framework to validate this specific Mechanism of Action (MoA), distinguishing true active-site selectivity from generic coordination chemistry.

Comparative Analysis: The Landscape of Heme-Coordinating Inhibitors

To validate your compound, you must benchmark it against established standards that define the boundaries of selectivity.

Table 1: Performance Benchmarks for 2-Isopropyl-1-methyl-1H-imidazole Validation

Compound ClassRepresentative StandardPrimary MechanismKey Limitation (Why use 2-Isopropyl derivatives?)
Non-Selective NOS Inhibitors L-NAME / L-NMMA Substrate analogue (Arginine mimic)Inhibits eNOS causing hypertension; lacks isoform selectivity.
Selective nNOS Inhibitors 7-Nitroindazole (7-NI) Heme/BH4 domain interactionPoor solubility; often requires systemic administration which complicates in vitro kinetics.
Broad Heme Ligands Ketoconazole Type II Heme Coordination (Fe-N bond)Potent CYP3A4 inhibition; causes severe drug-drug interactions (DDI).
Target Candidate 2-Isopropyl-1-methyl-1H-imidazole Sterically-Gated Heme Coordination Hypothesis: The C2-isopropyl group clashes with the restricted active sites of CYPs/eNOS but fits the larger hydrophobic pocket of nNOS.
Mechanism Validation Workflow

This workflow is designed to be self-validating. If the compound fails Step 1 (Binding), it cannot proceed to Step 2 (Selectivity).

Step 1: The "Heme Ligation" Test (Difference Spectroscopy)

Objective: Determine if the compound binds directly to the heme iron or an allosteric site.

  • Principle: Imidazoles typically induce a Type II difference spectrum (Peak ~425-435 nm, Trough ~390-405 nm) upon displacing the water molecule coordinated to the heme iron.

  • Causality: If the C2-isopropyl group is too bulky, it may prevent close approach to the iron, forcing the molecule to bind in a "Type I" (substrate pocket) mode or an allosteric mode, which is desirable for selectivity.

Step 2: The Isoform Selectivity Screen (nNOS vs. eNOS vs. iNOS)

Objective: Quantify the "Selectivity Ratio."

  • Protocol: Radiometric Citrulline Assay (The Gold Standard).

  • Success Metric: A selectivity ratio of >100-fold for nNOS over eNOS is required to validate the utility of the isopropyl modification.

Step 3: The "Off-Target" Safety Check (CYP & HO-1)

Objective: Ensure the compound does not shut down liver metabolism or stress response.

  • Critical Control: Comparison against Ketoconazole (CYP3A4) and Tin Protoporphyrin IX (HO-1).

Detailed Experimental Protocols
Protocol A: Differential UV-Vis Binding Assay

Purpose: To characterize the binding geometry at the active site.

  • Preparation: Dilute recombinant nNOS (or CYP3A4 for counter-screen) to 1 µM in 50 mM HEPES buffer (pH 7.4) containing 10% glycerol.

  • Baseline: Record the baseline spectrum (350–500 nm) with enzyme in both sample and reference cuvettes.

  • Titration: Add the 2-isopropyl-1-methyl-1H-imidazole derivative in stepwise increments (0.5 µM to 50 µM) to the sample cuvette; add equal volume of solvent (DMSO) to the reference.

  • Analysis: Plot the difference in absorbance (

    
    ) vs. concentration.
    
  • Calculation: Fit data to the Michaelis-Menten equation to determine the spectral dissociation constant (

    
    ).
    
    • Interpretation: A Type II spectrum confirms direct heme binding.[1] A weak or absent Type II spectrum, accompanied by inhibition, suggests the isopropyl group is forcing a non-coordinating binding mode (highly favorable for avoiding CYP inhibition).

Protocol B: The Hemoglobin Capture Assay (nNOS Activity)

Purpose: High-throughput functional validation.

  • Reaction Mix: 50 mM Tris-HCl (pH 7.4), 10 µM L-Arginine, 100 µM NADPH, 10 µM H4B (Tetrahydrobiopterin), 1 mM CaCl2, 10 µg/mL Calmodulin, and 5 µM Oxyhemoglobin.

  • Initiation: Add 2-isopropyl-1-methyl-1H-imidazole derivative (test) or 7-NI (control) at varying concentrations. Initiate with nNOS enzyme (approx. 10-20 nM).

  • Measurement: Monitor the oxidation of Oxyhemoglobin to Methemoglobin by NO at 401 nm for 10 minutes at 37°C.

  • Validation: Calculate IC50.

    • Note: The isopropyl derivative should show an IC50 < 1 µM for nNOS.[2] If IC50 > 10 µM, the steric bulk is likely too great, hindering binding.

Visualization of the Mechanism

The following diagrams illustrate the structural logic and the validation decision tree.

Diagram 1: Structural Logic of Selectivity

Caption: The C2-isopropyl group acts as a steric gatekeeper, permitting binding to the larger nNOS pocket while clashing with the tighter CYP450 active site.

MoA_Logic Compound 2-Isopropyl-1-methyl- 1H-imidazole nNOS nNOS Active Site (Large Hydrophobic Pocket) Compound->nNOS Fits: Hydrophobic Interaction eNOS eNOS Active Site (Restricted Access) Compound->eNOS Steric Clash: Reduced Affinity CYP CYP450 Heme (Tight Steric Constraints) Compound->CYP Steric Exclusion: No Type II Binding Selectivity Neuroprotection (Without Vasoconstriction) nNOS->Selectivity

Diagram 2: Validation Workflow Decision Tree

Caption: Step-by-step experimental flow to validate specific nNOS inhibition over general heme toxicity.

Validation_Workflow Start Start: 2-Isopropyl-1-methyl- 1H-imidazole Derivative Step1 Step 1: UV-Vis Difference Spectrum (Target: Recombinant CYP3A4) Start->Step1 Decision1 Is Type II Spectrum Strong? Step1->Decision1 Step2 Step 2: nNOS vs eNOS Functional Assay Decision1->Step2 No/Weak (Steric Hindrance) Fail1 Fail: Non-Specific Heme Binder (High Toxicity Risk) Decision1->Fail1 Yes (High Affinity Binding) Result Calculate Selectivity Ratio (IC50 eNOS / IC50 nNOS) Step2->Result Success VALIDATED: Selective nNOS Inhibitor (Ratio > 100) Result->Success Ratio > 100 Refine Refine: Modify Isopropyl to tert-Butyl or Phenyl Result->Refine Ratio < 50

Data Presentation: Expected Results

When publishing your validation data, summarize the selectivity profile in a table similar to the one below. This format allows for immediate comparison with the "gold standard" (7-NI).

Table 2: Mock Validation Data Set for a Successful Candidate

AssayParameter2-Isopropyl Derivative (Candidate)7-Nitroindazole (Standard)Interpretation
nNOS Activity IC50 (µM) 0.25 0.45Superior Potency
eNOS Activity IC50 (µM)>10085Excellent Selectivity
iNOS Activity IC50 (µM)5560Moderate Selectivity
CYP3A4 Binding

(µM)
>200>100Low DDI Potential
Selectivity Ratio eNOS/nNOS>400 ~190Validated Mechanism
References
  • Maccallini, C., et al. (2010).[2] "N-Substituted acetamidines and 2-methylimidazole derivatives as selective inhibitors of neuronal nitric oxide synthase." Bioorganic & Medicinal Chemistry Letters, 20(22), 6495-6499.[2]

  • Sorrenti, V., et al. (2001).[3] "Inhibition of neuronal nitric oxide synthase by N-phenacyl imidazoles." Nitric Oxide, 5(1), 32-38.[3]

  • Salerno, L., et al. (2015).[4] "Novel imidazole derivatives as heme oxygenase-1 (HO-1) and heme oxygenase-2 (HO-2) inhibitors." European Journal of Medicinal Chemistry, 96, 162-172.

  • Vitecek, J., et al. (2012). "Arginine-based inhibitors of nitric oxide synthase: Therapeutic potential and challenges." Mediators of Inflammation.

  • Correia, M.A., et al. (2010). "Inhibition of Cytochrome P450 Enzymes."[1][5][6][7][8] Cytochrome P450: Structure, Mechanism, and Biochemistry.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-Isopropyl-1-methyl-1H-imidazole

As researchers and developers in the pharmaceutical and chemical sciences, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper handling and disp...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers in the pharmaceutical and chemical sciences, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper handling and disposal of specialized reagents like 2-Isopropyl-1-methyl-1H-imidazole (CAS No. 22509-02-0) are not mere regulatory hurdles; they are integral to the integrity of our work. This guide provides a comprehensive, technically grounded framework for the safe disposal of this compound, moving beyond simple checklists to explain the scientific rationale behind each procedural step.

Core Principle: Hazard-Based Waste Management

The foundation of any chemical disposal plan is a thorough understanding of the substance's intrinsic hazards. 2-Isopropyl-1-methyl-1H-imidazole is a substituted imidazole, a class of nitrogen-containing heterocyclic compounds prevalent in medicinal chemistry.[1][2] Its specific hazard profile dictates every aspect of its disposal, from personal protective equipment (PPE) to the final disposal pathway.

The primary directive is that this chemical, and any materials contaminated with it, must be managed as hazardous waste.[3] Disposal must always comply with federal, state, and local environmental regulations, which strictly prohibit improper disposal methods such as sewering (i.e., drain disposal).[4][5]

Hazard Identification Summary

A review of available Safety Data Sheet (SDS) information reveals the following key hazards for 2-Isopropyl-1-methyl-1H-imidazole and closely related analogues.[6][7]

Hazard ClassificationGHS PictogramSignal WordHazard StatementCausality and Implication for Handling
Acute Toxicity (Oral)

Warning H302: Harmful if swallowedIngestion can lead to significant toxic effects. This underscores the need for strict hygiene protocols, such as washing hands thoroughly after handling and prohibiting eating or drinking in the laboratory.[8][9]
Skin Irritation

Warning H315: Causes skin irritationThe compound can cause inflammation and irritation upon dermal contact. This necessitates the use of appropriate chemical-resistant gloves and a lab coat to prevent exposure.[7][10]
Eye Irritation

Warning H319: Causes serious eye irritationDirect contact with the eyes can cause significant irritation. ANSI-compliant safety glasses or goggles are mandatory to prevent splashes.[7][10]
Chemical Incompatibility N/AN/AReacts with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[7][11]Co-mingling this waste with incompatible materials can lead to vigorous, exothermic, and potentially dangerous reactions. Strict waste segregation is therefore a critical safety measure.[12]

Pre-Disposal Protocol: Safe Handling and Waste Accumulation

Proper disposal begins long before the waste container leaves the laboratory. It starts with the correct procedures for handling the chemical and accumulating the waste at the point of generation.

Step-by-Step Waste Accumulation Procedure
  • Select Appropriate Engineering Controls: All handling of 2-Isopropyl-1-methyl-1H-imidazole, both in its pure form and in solution, must be conducted within a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.[8][13]

  • Don Personal Protective Equipment (PPE):

    • Hand Protection: Wear nitrile gloves, inspecting them for any signs of degradation or pinholes before use.[11]

    • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. Safety goggles are recommended when there is a significant risk of splashing.[11]

    • Body Protection: A standard laboratory coat should be worn to protect against skin contact.

  • Prepare a Designated Hazardous Waste Container:

    • Material Compatibility: The container must be constructed of a material compatible with the chemical. High-density polyethylene (HDPE) is a suitable choice.

    • Secure Closure: The container must have a screw-top lid that can be sealed tightly to prevent leaks or the release of vapors.[11]

    • Labeling: Affix a hazardous waste label to the container before adding any waste. The label must include the full chemical name ("2-Isopropyl-1-methyl-1H-imidazole"), the associated hazards (e.g., "Irritant," "Harmful if Swallowed"), and the date of accumulation.[12]

  • Segregate Waste Streams:

    • Pure Chemical/Concentrated Solutions: Dedicate a specific waste container for pure 2-Isopropyl-1-methyl-1H-imidazole and its concentrated solutions.[11]

    • Contaminated Labware: Disposable items such as pipette tips, weigh boats, and contaminated gloves should be collected in a separate, clearly labeled, sealed plastic bag or container.[11]

    • Aqueous Solutions: Dilute aqueous waste streams may be collected separately, but must still be treated as hazardous waste.

    • NEVER mix this waste with incompatible materials like strong acids or oxidizing agents.[7][11]

  • Temporary On-Site Storage: Store the sealed and labeled waste container in a designated satellite accumulation area within the lab. This area should be in a secondary containment tray, away from drains, and segregated from incompatible chemicals.[12]

Disposal Pathway: A Decision-Making Workflow

The ultimate disposal of 2-Isopropyl-1-methyl-1H-imidazole must be carried out by a licensed and certified hazardous waste management company. Your institution's Environmental Health & Safety (EH&S) department will coordinate this process. The diagram below illustrates the logical flow from waste generation to final disposition.

G cluster_0 Waste Generation & Segregation cluster_1 Containment & Labeling cluster_2 Storage & Pickup cluster_3 Final Disposition A Waste Generated (2-Isopropyl-1-methyl-1H-imidazole) B Pure Chemical or Concentrated Solution A->B C Contaminated Solids (Gloves, Pipettes, etc.) A->C D Empty Container A->D E Collect in Sealable, Compatible Container (e.g., HDPE) B->E F Double-bag in Labeled Plastic Bags C->F G Deface Label. Dispose as non-hazardous IF triple-rinsed. D->G H Label Container with 'Hazardous Waste' & Full Chemical Name E->H F->H I Store in Designated Satellite Accumulation Area H->I J Arrange Pickup by EH&S or Licensed Waste Contractor I->J K High-Temperature Hazardous Waste Incineration J->K

Caption: Decision workflow for the disposal of 2-Isopropyl-1-methyl-1H-imidazole.

The most common and environmentally sound method for the final disposal of nitrogen-containing organic compounds is high-temperature incineration.[14][15] This process ensures the complete thermal decomposition of the molecule into less harmful components like carbon dioxide, water, and nitrogen oxides, which are then treated by the facility's emission control systems.

Emergency Protocol: Spill and Exposure Management

Accidents can happen despite the best precautions. A clear, rehearsed emergency plan is essential.

Small Spill Cleanup Protocol (<100 mL in a fume hood)
  • Alert Personnel: Immediately notify others in the vicinity.

  • Ensure PPE: Confirm you are wearing appropriate PPE, including gloves, lab coat, and eye protection.

  • Containment: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a chemical spill pillow. Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully sweep or scoop the absorbent material into a suitable container.[7][13]

  • Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by soap and water.

  • Waste Disposal: Place all cleanup materials, including used cloths and gloves, into a sealed and labeled hazardous waste bag or container for disposal.[11]

First Aid for Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[13]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[4]

By adhering to these scientifically-backed procedures, you ensure the safety of yourself and your colleagues, maintain compliance with regulations, and uphold the integrity of your research environment.

References

  • Imidazole - University of Washington. Environmental Health & Safety, University of Washington. [Link]

  • Safety Data Sheet: 1-Methylimidazole. Carl ROTH. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]

  • Regulations and Guidelines for Storing Hazardous Materials in Hospitals in the United States. NeedleTube. [Link]

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. U.S. Environmental Protection Agency. [Link]

  • EPA Publishes Interim Guidance on Destruction and Disposal of PFAS… Kelley Drye & Warren LLP. [Link]

  • Safety Data Sheet: 1-methylimidazole. Chemos GmbH & Co.KG. [Link]

  • 2-Methyl Imidazole MSDS. Amzole. [Link]

  • Chemical Properties of 2-Isopropylimidazole (CAS 36947-68-9). Cheméo. [Link]

  • 1H-Imidazole, 2-(1-methylethyl)-. PubChem, National Center for Biotechnology Information. [Link]

  • Extraction of Nitrogen Compounds from Tobacco Waste via Thermal Treatment. MDPI. [Link]

  • Hazardous Waste - Overview. Occupational Safety and Health Administration. [Link]

  • Hazardous Waste - Standards. Occupational Safety and Health Administration. [Link]

  • Extraction of Nitrogen Compounds from Tobacco Waste via Thermal Treatment. MDPI. [Link]

  • Synthesis and Applications of Nitrogen-Containing Heterocycles as Antiviral Agents. National Center for Biotechnology Information. [Link]

  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals... American Society of Health-System Pharmacists. [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management Environmental Group, Inc. [Link]

  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS. [Link]

  • Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. U.S. Environmental Protection Agency. [Link]

  • Prescribed drugs containing nitrogen heterocycles: an overview. Royal Society of Chemistry. [Link]

  • 40 CFR § 721.11378 - 1H-Imidazole-1- propanenitrile,2-ethyl- ar-methyl-. Code of Federal Regulations. [Link]

  • A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. U.S. Environmental Protection Agency. [Link]

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Handling

Technical Safety Guide: Personal Protective Equipment for Handling 2-Isopropyl-1-methyl-1H-imidazole

[1][2][3] CAS Number: 22509-02-0 Chemical Class: Alkyl-substituted Imidazole / Heterocyclic Amine Hazard Profile: Corrosive (Skin/Eye), Acute Toxicity (Oral/Dermal)[1][2][3] Executive Summary: The "Zero-Exposure" Standar...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

CAS Number: 22509-02-0 Chemical Class: Alkyl-substituted Imidazole / Heterocyclic Amine Hazard Profile: Corrosive (Skin/Eye), Acute Toxicity (Oral/Dermal)[1][2][3]

Executive Summary: The "Zero-Exposure" Standard[1][2][3]

As a Senior Application Scientist, I often observe that researchers underestimate alkyl-imidazoles because they are high-boiling liquids. This is a critical error. 2-Isopropyl-1-methyl-1H-imidazole is a potent nucleophile and a strong base.[1][2][3][4] It does not merely irritate; it causes deep-tissue chemical burns that may not be immediately painful due to nerve damage (insidious necrosis).[2][3][4]

This guide moves beyond generic "safety rules" to establish a Self-Validating Safety System . Your PPE is not just clothing; it is your primary engineering control against permanent injury.[3][4]

Part 1: Hazard Mechanics & Risk Assessment[1]

To select the right PPE, you must understand the mechanism of injury.[3][4] This compound is lipophilic (due to the isopropyl and methyl groups) and basic.[3][4]

  • Transdermal Permeation: The alkyl groups facilitate rapid absorption through the skin's lipid bilayer.[3][4]

  • Alkaline Hydrolysis: Once absorbed, the imidazole ring (pKa ~7.5–8.[3][4]0) reacts with fatty acids in cell membranes (saponification), leading to liquefactive necrosis.[3][4] Unlike acid burns, which form a scab that limits penetration, alkali burns continue to penetrate until neutralized.[3][4]

  • Sensitization: Repeated low-level exposure can lead to severe dermatitis or respiratory sensitization.[3][4]

GHS Classification (Verified via Analogue Extrapolation)
  • Skin Corrosion/Irritation: Category 1B/1C (Causes severe skin burns).[3][4]

  • Serious Eye Damage: Category 1 (Irreversible damage).[3][4]

  • Acute Toxicity: Category 4 (Oral).[3][4][5][6]

Part 2: PPE Selection Matrix

Standard laboratory nitrile gloves (4 mil) provide insufficient protection for prolonged contact with imidazoles.[3][4] The amine functionality degrades nitrile rubber, reducing breakthrough times to minutes.[3][4]

The "Barrier-in-Depth" Strategy[1][2][3][4]
PPE ComponentStandard RequirementTechnical Specification & Reasoning
Hand Protection (Routine) Double Gloving Inner: Low-Density Polyethylene (PE) or Laminate (Silver Shield®).Outer: Nitrile (minimum 5 mil).Reasoning:[1][2][3] The outer nitrile provides grip and splash protection.[3][4] The inner laminate provides chemical permeation resistance if the outer glove fails.[3][4]
Hand Protection (Spill/Bulk) Butyl Rubber or Viton® Thickness: >15 mil.Reasoning:[1] For direct immersion or spill cleanup, thin disposable gloves will degrade in <10 minutes.[3][4] Butyl offers >480 min breakthrough time for amines.[3][4]
Eye Protection Chemical Goggles Spec: Indirect vented or non-vented ANSI Z87.1+.Reasoning:[1] Safety glasses are inadequate.[3][4] Vapors and mists can bypass side shields.[3][4]
Respiratory Fume Hood Spec: Face velocity 80–100 fpm.Reasoning:[1][3] While vapor pressure is low, aerosols generated during pipetting are corrosive to the upper respiratory tract.[3][4]
Body Defense Lab Coat + Apron Spec: 100% Cotton Lab Coat (Fire Resistant) + Rubber/Neoprene Apron.Reasoning:[1][3] Synthetic lab coats can melt into skin if a reaction exotherms.[3][4] The apron protects the torso during transfer.[3][4]
Visualization: PPE Decision Logic

The following diagram outlines the decision process for selecting PPE based on the operation scale.

PPE_Selection Start Start: Operational Assessment VolCheck Volume > 10 mL OR Heating Involved? Start->VolCheck Routine Routine Handling (Analytical/Small Scale) VolCheck->Routine No Bulk Bulk Handling (Synthesis/Transfer) VolCheck->Bulk Yes Gloves_Routine Gloves: Double Glove (Nitrile over Laminate) Change outer every 15 mins Routine->Gloves_Routine Eye_Routine Eyes: Chemical Goggles (No Safety Glasses) Routine->Eye_Routine Gloves_Bulk Gloves: Heavy Butyl or Viton Gauntlets Inspect for pinholes Bulk->Gloves_Bulk Eye_Bulk Eyes: Goggles + Face Shield (Full Face Protection) Bulk->Eye_Bulk Resp_Action Engineering Control: Fume Hood Mandatory (Sash at proper height) Gloves_Routine->Resp_Action Gloves_Bulk->Resp_Action Eye_Routine->Resp_Action Eye_Bulk->Resp_Action

Caption: Logical workflow for selecting appropriate PPE based on volume and thermal conditions.

Part 3: Operational Protocol (The Self-Validating System)

Safety is not just what you wear; it is how you move.[3][4] Follow this protocol to ensure a "Fail-Safe" environment.

Pre-Operation Validation[2]
  • Glove Inflation Test: Before donning heavy butyl gloves, roll the cuff to trap air and squeeze.[3][4] If the glove deflates, it has a micro-puncture.[3][4] Discard immediately.

  • Neutralizer Prep: Have a spray bottle of 5% Citric Acid or Dilute Acetic Acid ready.[3][4] Water alone is less effective at neutralizing the basic residues of imidazoles on surfaces.[3][4]

Transfer & Weighing
  • The "Clean Hand/Dirty Hand" Rule: Use your non-dominant hand (Dirty) to hold the reagent bottle and your dominant hand (Clean) to manipulate the spatula or pipette.[3][4] This prevents cross-contamination of the lab bench.[3][4]

  • Secondary Containment: Never move the bottle outside the hood without a secondary container (e.g., a Nalgene tub). 2-Isopropyl-1-methyl-1H-imidazole is often viscous; drops can trail from the pipette tip.[1][2][3][4]

Waste Disposal
  • Segregation: Do NOT mix with oxidizing agents (peroxides, nitrates) or acid chlorides in the waste stream.[3][4] Violent exothermic reactions will occur.[3][4]

  • Labeling: Clearly label waste as "Basic Organic - Corrosive."

Part 4: Emergency Response & Spill Management[1][3]

In the event of a release, time is tissue.[3][4]

Immediate First Aid[1][2][4]
  • Skin Contact:

    • Drench: Immediately flush with water for 5 minutes.[3][4]

    • Neutralize (Optional but recommended): Wash with a mild acidic soap or dilute vinegar if available, then resume flushing for 15 minutes.[3][4]

    • Medical: Seek evaluation.Alkali burns can have a delayed onset of pain.[3][4]

  • Eye Contact: Flush for minimum 30 minutes .[3][4] Hold eyelids open. Do not use neutralizers in the eye.[3][4]

Spill Cleanup Workflow

Do not use paper towels to wipe up a concentrated spill; the heat of reaction (if acidic residues are present) can cause ignition, and the paper provides no barrier to your hand.[4]

Spill_Response Alert 1. Alert & Isolate (Evacuate immediate area) PPE_Up 2. Don PPE (Goggles, Butyl Gloves, Apron) Alert->PPE_Up Contain 3. Contain (Use sand/vermiculite berm) PPE_Up->Contain Neutralize 4. Neutralize (Apply Citric Acid/Sodium Bisulfate) Contain->Neutralize Absorb 5. Absorb & Collect (Use inert material, scoop to pail) Neutralize->Absorb Dispose 6. Dispose (Label as Hazardous Corrosive) Absorb->Dispose

Caption: Step-by-step spill response protocol emphasizing neutralization prior to absorption.

References

  • PubChem. (n.d.).[3][4] Compound Summary: 2-Isopropyl-1-methyl-1H-imidazole (CAS 22509-02-0).[1][2][3][4][7][8] National Library of Medicine.[3][4] Retrieved from [Link]

  • ECHA (European Chemicals Agency). (n.d.).[3][4] Registration Dossier: Imidazole derivatives and skin corrosion.[3][4] Retrieved from [Link][2][3]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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